Product packaging for (R)-N-Boc-3-aminobutyric acid(Cat. No.:CAS No. 15991-23-8)

(R)-N-Boc-3-aminobutyric acid

Cat. No.: B173669
CAS No.: 15991-23-8
M. Wt: 203.24 g/mol
InChI Key: PYNDHEONPQYIAN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-N-Boc-3-aminobutyric acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B173669 (R)-N-Boc-3-aminobutyric acid CAS No. 15991-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936208
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159991-23-8, 15991-23-8
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159991-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-((tert-butoxycarbonyl)amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15991-23-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-aminobutyric acid is a chiral, non-proteinogenic beta-amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the synthesis of complex peptide analogs and other bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3] The Boc protecting group enhances its solubility in organic solvents, facilitating its use in a wide range of chemical reactions. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 159991-23-8[1]
Molecular Formula C9H17NO4[1]
Molecular Weight 203.24 g/mol [1]
Melting Point 104-107 °C[3][4]
Boiling Point 339.5±25.0 °C (Predicted)[3][4]
Density 1.101±0.06 g/cm3 (Predicted)[3][4]
pKa 4.43±0.10 (Predicted)[3][4]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3][4]

Solubility: The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] It is slightly soluble in water.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals confirming the structure:

  • δ 4.92 (s, 1H): Corresponds to the proton of the carbamate group (NH).

  • δ 4.14-3.96 (m, 2H): Represents the methine proton (CH) adjacent to the nitrogen and one of the methylene protons (CH₂).

  • δ 2.56 (d, J=5.2 Hz, 2H): Corresponds to the methylene protons (CH₂) adjacent to the carboxylic acid.

  • δ 1.45 (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.

  • δ 1.25 (d, J=6.9 Hz, 3H): Represents the three protons of the methyl group (CH₃).[1]

Synthesis and Experimental Protocols

This compound is typically synthesized by the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Boc Protection of (R)-3-aminobutyric acid

This protocol details the synthesis of this compound from (R)-3-aminobutyric acid.

Materials:

  • (R)-3-aminobutyric acid

  • Dioxane

  • Water

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (R)-3-aminobutyric acid (2.415 g, 23.42 mmol) in a solvent mixture of dioxane (15 mL) and water (15.00 mL) at room temperature with stirring.[1]

  • Add triethylamine (TEA, 4.90 mL, 35.1 mmol) dropwise to the suspension, resulting in a light brown solution.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Add di-tert-butyl dicarbonate (4.69 g, 26.9 mmol) in one portion.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

  • Upon completion, partition the mixture between water (80 mL) and ethyl acetate (EtOAc, 80 mL).[1]

  • Separate the aqueous layer and wash it with EtOAc.[1]

  • Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.[1]

  • Extract the acidified aqueous layer with EtOAc (2 x 80 mL).[1]

  • Combine the organic extracts, wash with saturated aqueous NaCl (2 x 80 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_product Final Product R1 (R)-3-aminobutyric acid P1 1. Mix Reactants & Solvents 2. Add TEA 3. Cool to 0°C R1->P1 R2 Di-tert-butyl dicarbonate (Boc₂O) P2 4. Add Boc₂O 5. Stir for 16h at RT R2->P2 S1 Dioxane / Water S1->P1 S2 Triethylamine (TEA) S2->P1 P1->P2 P3 6. Aqueous Workup (Partition with EtOAc) P2->P3 P4 7. Acidification (KHSO₄) P3->P4 P5 8. Extraction with EtOAc P4->P5 P6 9. Dry & Concentrate P5->P6 FP This compound P6->FP

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a non-proteinogenic amino acid that is highly valuable for synthesizing complex peptide analogs.[1][2] Its defined stereochemistry and the presence of the Boc protecting group allow for its controlled incorporation into peptide chains during solid-phase or solution-phase synthesis.

Key Application Areas:

  • Peptide Analog Synthesis: It serves as a fundamental building block for creating peptides with modified backbones. These modifications can enhance proteolytic stability, improve receptor binding affinity, and modulate the pharmacological properties of the parent peptide.[1]

  • GABA Analogues and Uptake Inhibitors: The parent compound, 3-aminobutyric acid, is an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6] Consequently, derivatives of this compound are explored in the development of GABA uptake inhibitors, which are of significant interest for treating neurological disorders such as epilepsy and anxiety.[7]

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the unprotected form, (R)-3-aminobutyric acid, is an important raw material for the production of dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS.[8]

  • Prodrug Development: Amino acids are widely used in prodrug design to improve the pharmacokinetic properties of drugs.[] The structure of this compound makes it a candidate for conjugation with drug molecules to enhance their solubility, stability, and bioavailability.[]

Applications_Relationship A This compound B1 Peptide Analog Synthesis A->B1 B2 GABA Uptake Inhibitors A->B2 B3 Pharmaceutical Intermediates (e.g., Dolutegravir) A->B3 B4 Prodrug Development A->B4 C1 Enhanced Stability & Receptor Affinity B1->C1 C2 Neurological Disorder Therapeutics B2->C2 C3 Antiretroviral Medications B3->C3 C4 Improved Drug Pharmacokinetics B4->C4

Caption: Key application areas of this compound.

References

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric Acid: Synthesis, Applications, and Analysis

In the landscape of modern pharmaceutical development, the precision of molecular architecture is paramount. Chiral intermediates serve as the foundational blueprints for countless therapeutic agents, where a single stereocenter can dictate the difference between potent efficacy and undesirable off-target effects. This compound, a non-proteinogenic β-amino acid, has emerged as a crucial chiral building block. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine of the (R)-enantiomer of 3-aminobutyric acid, renders it an exceptionally versatile tool for medicinal chemists and process developers.

This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis methodologies, critical applications in drug discovery, and the analytical techniques required to ensure its quality and purity. As a cornerstone for the synthesis of peptide analogs and active pharmaceutical ingredients (APIs), a thorough understanding of this molecule is essential for researchers and scientists in the field.[1][2]

Core Physicochemical Properties

The identity and purity of a chemical intermediate are defined by its physicochemical properties. These characteristics govern its behavior in reactions, its solubility, and its stability. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 159991-23-8[1][3][4]
Chemical Name (R)-3-((tert-butoxycarbonyl)amino)butanoic acid[1][3]
Synonyms Boc-D-β-Homoalanine, (R)-Boc-β-Abu-OH[5]
Molecular Formula C₉H₁₇NO₄[1][3]
Molecular Weight 203.24 g/mol [1][5]
Appearance White to off-white solid[5][6]
Melting Point 104-107 °C[3][5]
pKa (Predicted) 4.43 ± 0.10[5][6]
Storage Conditions Sealed in a dry environment at 2-8°C[5][6]

Chemical Structure:

Chemical structure of this compound

(Image generated based on IUPAC name)

Synthesis: From Precursor to Protected Intermediate

The reliable synthesis of this compound is critical for its application in multi-step pharmaceutical manufacturing. The most common laboratory-scale approach involves the protection of the commercially available chiral precursor, (R)-3-aminobutyric acid.

Causality in the Synthetic Protocol

The chosen protocol is a straightforward N-acylation reaction. The Boc protecting group is installed using di-tert-butyl dicarbonate (Boc₂O). This electrophilic reagent is ideal due to its high reactivity with nucleophilic amines and the benign nature of its byproducts (tert-butanol and CO₂). The reaction requires a base, such as triethylamine (TEA), to deprotonate the ammonium group of the amino acid starting material, thereby activating the amine as a nucleophile to attack the Boc anhydride.[1] The solvent system, a mixture of dioxane and water, is selected to solubilize both the polar amino acid and the nonpolar Boc anhydride, facilitating a homogenous reaction environment.[1]

Detailed Step-by-Step Synthesis Protocol
  • Step 1: Solubilization of Starting Material

    • Suspend (R)-3-aminobutyric acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

    • Rationale: This solvent system effectively dissolves both the zwitterionic amino acid and the organic Boc anhydride.

  • Step 2: Basification

    • With stirring at room temperature, add triethylamine (1.5 eq.) dropwise to the suspension. Continue until a clear solution is obtained.

    • Rationale: TEA acts as an organic base to deprotonate the amine, making it nucleophilic without introducing inorganic salts that can be difficult to remove.

  • Step 3: Introduction of Protecting Group

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.15 eq.) in a single portion.

    • Rationale: Cooling the reaction controls the exothermicity of the acylation. A slight excess of Boc₂O ensures the complete conversion of the starting material.

  • Step 4: Reaction

    • Allow the mixture to warm to room temperature and stir for 16-24 hours.

    • Rationale: The reaction is typically complete overnight, allowing for convenient workflow scheduling. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 5: Workup and Extraction

    • Partition the completed reaction mixture between water and ethyl acetate.

    • Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.[1]

    • Rationale: This liquid-liquid extraction isolates the desired water-soluble carboxylate salt from organic-soluble impurities.

  • Step 6: Acidification and Isolation

    • Acidify the aqueous layer to a pH of ~3 using 1 M aqueous potassium bisulfate (KHSO₄).[1]

    • Extract the acidified aqueous layer twice with ethyl acetate.

    • Rationale: Acidification protonates the carboxylate, rendering the final product neutral and soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous phase.

  • Step 7: Final Purification

    • Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.[1]

    • Rationale: The brine wash removes residual water, and the drying agent ensures the complete removal of moisture before concentration, preventing hydrolysis and yielding a pure, solid product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Suspend (R)-3-aminobutyric acid in Dioxane/Water B Add Triethylamine (TEA) A->B C Cool to 0°C B->C D Add Boc Anhydride (Boc₂O) C->D E Stir at RT for 16-24h D->E F Partition with EtOAc/Water E->F G Acidify Aqueous Layer (pH 3) F->G H Extract with EtOAc G->H I Dry, Filter & Concentrate H->I Product This compound I->Product Applications cluster_mods Synthetic Modifications cluster_classes Therapeutic Agent Classes Start This compound Deprotection Amine Deprotection (-Boc) Start->Deprotection Coupling Carboxylic Acid Coupling (Amide Bond Formation) Start->Coupling GABA_Analogs GABA Analogs (e.g., GAT Inhibitors) Start->GABA_Analogs BCAT1_Inhibitors BCAT1 Inhibitors Start->BCAT1_Inhibitors API_Precursors API Precursors (e.g., for Dolutegravir) Start->API_Precursors Peptidomimetics Peptidomimetics Deprotection->Peptidomimetics Coupling->Peptidomimetics Analytical_Workflow cluster_hplc HPLC System Sample Raw Material Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep Deriv Pre-Column Derivatization (e.g., with DNFB) Prep->Deriv Inject HPLC-UV Injection Deriv->Inject Sep Separation on C18 Column Inject->Sep Detect UV Detection Sep->Detect Data Data Acquisition (Chromatogram) Detect->Data Analysis Data Analysis (Peak Integration, Quantitation) Data->Analysis Report Certificate of Analysis Analysis->Report

References

(R)-N-Boc-3-aminobutyric acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-N-Boc-3-aminobutyric acid: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides the core molecular information for this compound, a non-proteinogenic amino acid utilized in the synthesis of peptide analogs.[1]

Molecular Data

The essential molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

PropertyValueCitations
Molecular FormulaC₉H₁₇NO₄[1][2][3][4]
Molecular Weight203.24 g/mol [1][4][5]

Structural Composition

This compound is composed of a core aminobutyric acid structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The "(R)" designation specifies the stereochemistry at the chiral center.

molecular_composition cluster_molecule This compound cluster_core cluster_protecting A Core Structure B Protecting Group Core (R)-3-Aminobutyric Acid A->Core Protecting N-tert-butoxycarbonyl (Boc) B->Protecting Protecting->Core attached to Nitrogen

References

Technical Guide: Physicochemical Properties of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of (R)-N-Boc-3-aminobutyric acid, a chiral building block frequently utilized in the synthesis of peptide analogs and other pharmaceutical compounds. This document outlines its melting point and density, along with detailed experimental protocols for their determination.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, characterization, and application in synthetic chemistry. The following table summarizes its reported melting point and predicted density.

PropertyValueSource
Melting Point 104-107 °C[1][2][3]
Density 1.101 ± 0.06 g/cm³ (Predicted)[1]

Experimental Protocols

Accurate determination of the melting point and density is fundamental for verifying the purity and identity of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Filling: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) can be used for an initial determination.

  • Precise Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point. Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the melting range.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Helium gas supply (or other inert gas)

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of the dry this compound powder using an analytical balance.

  • Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

  • Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

  • Analysis: The instrument will automatically purge the chamber with helium gas and then perform a series of pressure measurements as the gas expands from a reference chamber into the sample chamber.

  • Volume and Density Calculation: Based on the pressure changes, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then calculated by dividing the mass of the sample by its measured volume.[2]

Logical Workflow for Synthesis and Application

This compound serves as a crucial chiral intermediate in the synthesis of modified peptides and other complex organic molecules. The following diagram illustrates a generalized workflow from its synthesis to its application in drug development.

G cluster_synthesis Synthesis of this compound cluster_application Application in Peptide Synthesis start (R)-3-Aminobutyric Acid protect Boc Protection (e.g., (Boc)2O, base) start->protect workup Aqueous Workup & Extraction protect->workup isolate Purification (e.g., Crystallization) workup->isolate product This compound isolate->product activate Carboxylic Acid Activation product->activate couple Peptide Coupling activate->couple deprotect Boc Deprotection couple->deprotect final_peptide Modified Peptide deprotect->final_peptide

Caption: Generalized workflow for the synthesis and application of this compound.

References

A Technical Guide to the Solubility of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (R)-N-Boc-3-aminobutyric acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information and detailing a general experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound, also known as Boc-D-β-homoalanine, is a protected form of (R)-3-aminobutyric acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine is widely utilized in peptide synthesis and other areas of organic chemistry to prevent unwanted side reactions. Understanding the solubility of this compound is crucial for its handling, formulation, and application in various experimental and manufacturing processes.

Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative solubility information has been compiled from various sources. The following table summarizes the known solubility characteristics of this compound in a range of common laboratory solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble[1][2]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature, purity of the compound, and the specific grade of the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid compound like this compound in a specific solvent. This method, often referred to as the shake-flask method, is a reliable technique for obtaining quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of analytical grade

  • Vials with tight-fitting caps (e.g., 20 mL scintillation vials)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a calibrated NMR)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the compound and solvent system and should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or a volumetric flask to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

      • Gravimetric Method: If the solvent is volatile and the compound is not, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

      • Chromatographic Method (e.g., HPLC): Dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve.

      • Spectroscopic Method (e.g., UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Diagrams and Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate in thermostatically controlled shaker B->C Seal vial D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E Maintain temperature F Filter solution to remove undissolved solid E->F G Analyze filtrate using a suitable analytical method (e.g., HPLC, Gravimetry) F->G Collect known volume H Calculate solubility (e.g., in mg/mL) G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

This comprehensive guide provides the available solubility information for this compound and a detailed protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable and accurate solubility data essential for their scientific endeavors.

References

biological activity of (R)-N-Boc-3-aminobutyric acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of (R)-N-Boc-3-Aminobutyric Acid Derivatives

Introduction

This compound is a chiral non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates its use in complex organic syntheses, particularly in the creation of peptide analogs and other novel therapeutic agents.[1] This guide explores the biological activities of derivatives synthesized from this scaffold, focusing on their potential as enzyme inhibitors and therapeutic compounds. While γ-aminobutyric acid (GABA) derivatives are widely recognized as central nervous system (CNS) depressants targeting GABA receptors, recent research has expanded their scope to include targets like Branched-chain Amino Acid Transaminase 1 (BCAT1) for applications in oncology.[2][3]

Biological Activity and Therapeutic Potential

The derivatization of the (R)-3-aminobutyric acid backbone allows for the exploration of diverse biological targets. The stereochemistry of these derivatives is often crucial, with the (R)-enantiomer frequently reported to be more biologically active than the (S)-enantiomer in various contexts.[2]

Enzyme Inhibition: BCAT1

A significant area of research for GABA derivatives is the inhibition of Branched-chain Amino Acid Transaminase 1 (BCAT1), an enzyme implicated in the progression of certain cancers, including tyrosine kinase inhibitor (TKI)-resistant lung cancer.[3] Researchers have identified a novel BCAT1 inhibitor, WQQ-345, which features a unique bridged bicyclic skeleton attached to a GABA framework.[3] Structure-activity relationship (SAR) studies on derivatives of this compound have revealed key insights:

  • Stereochemistry : Inversion of the chiral center at the 3-position of the GABA backbone can slightly increase inhibitory activity.[3]

  • Bridged Bicycle Moiety : The size and structure of the bridged bicycle are critical. Ring expansion from a bicyclo[2.2.1]heptane to a bicyclo[3.2.1]octene skeleton (as in compound 7 ) led to the most potent activity in the series.[3]

  • Orientation : The activity was consistently better when the aminomethyl moiety adopted an endo orientation relative to the bridged bicycle.[3]

These findings highlight the potential for developing highly potent and selective BCAT1 inhibitors based on the this compound scaffold for cancer therapy.

Quantitative Data on Biological Activity

The inhibitory effects of various γ-aminobutyric acid derivatives containing bridged bicyclic skeletons have been quantified against the BCAT1 enzyme. The data is summarized in the table below.

Compound IDDescriptionIC50 (µM)
WQQ-345 Parent compound with (S)-GABA backbone4.87
1 Epimer of WQQ-345 with (R)-GABA backbone4.68
2 Derivative with (R)-GABA backbone and C=C bond4.86
3 Derivative with (S)-GABA backbone and C=C bond4.41
4 Ring-expanded bicyclo[2.2.2]octane derivative3.51
7 Ring-expanded bicyclo[3.2.1]octene derivative0.78
8 Ring-expanded bicyclo[3.3.1]nonane derivative10.37
Table 1: Inhibitory activity of bridged bicyclic γ-aminobutyric acid derivatives against the BCAT1 enzyme. Data sourced from Zhang et al., 2021.[3]

Experimental Protocols & Methodologies

General Synthesis of Bridged Bicyclic GABA Derivatives

This protocol outlines the synthetic route for creating derivatives such as WQQ-345 and its analogs, which involves the coupling of a protected amino acid with a bicyclic amine.[3]

start_node N-Boc-(R)-3-aminobutyric acid + Bridged Bicyclic Amine coupling_step Coupling Reaction (e.g., HATU, Et3N in DMF) start_node->coupling_step Reactants intermediate Protected Intermediate (N-Boc-GABA-Bicycle) coupling_step->intermediate Forms deprotection_step Deprotection (e.g., TFA in CH2Cl2) intermediate->deprotection_step Processed via final_product Final Product (Bridged Bicyclic GABA Derivative) deprotection_step->final_product Yields

Caption: General workflow for the synthesis of bridged bicyclic GABA derivatives.

Methodology:

  • Coupling Reaction: N-Boc-L-amino acids are coupled with the desired bridged bicyclic amine using a coupling reagent such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide) in the presence of a base like triethylamine (Et3N) in a solvent like dimethylformamide (DMF).[4] The reaction is typically initiated at 0°C and allowed to proceed to completion.

  • Purification: The resulting N-Boc protected intermediate is purified using standard techniques like column chromatography.

  • Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2) to yield the final amine salt.[3][5]

  • Characterization: The structure and purity of the final compounds are confirmed by IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[4]

BCAT1 Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of BCAT1.[3]

reagent_prep Prepare Reagent Mix: L-Leucine, α-KG, GLDH, NADH in Assay Buffer plate_setup Add Test Compound or DMSO to 96-well plate reagent_prep->plate_setup 1. enzyme_add Add BCAT1 Enzyme to initiate reaction plate_setup->enzyme_add 2. incubation Incubate at Room Temperature enzyme_add->incubation 3. readout Measure NADH Consumption (Fluorescence/Luminescence) incubation->readout 4. analysis Calculate % Inhibition and IC50 Value readout->analysis 5.

Caption: Workflow for the BCAT1 enzyme inhibition fluorescence-based assay.

Methodology:

  • Reagents: Purified recombinant human BCAT1 enzyme, L-Leucine, α-Ketoglutarate (α-KG), L-Glutamate Dehydrogenase (GLDH), NADH, and the test compound dissolved in DMSO are required.[6]

  • Assay Setup: The assay is performed in a 96-well plate. Diluted test compound or DMSO (for control) is added to the wells.

  • Reaction Initiation: A reagent mix containing L-Leucine, α-KG, GLDH, and NADH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared. The reaction is initiated by adding the BCAT1 enzyme to the wells.[6]

  • Measurement: The BCAT1 enzyme converts L-Leucine and α-KG to α-ketoisocaproate (α-KIC) and L-Glutamate. The coupled enzyme, GLDH, then reduces α-KIC back to leucine while oxidizing NADH to NAD+. The consumption of NADH, which is fluorescent, is monitored over time using a plate reader.[3]

  • Data Analysis: The rate of NADH consumption is proportional to BCAT1 activity. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.[3]

Methodology:

  • Cell Seeding: Cancer cells (e.g., TKI-resistant lung cancer cell lines) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Relevant Signaling Pathway: GABAergic Neurotransmission

While the derivatives discussed above target BCAT1, the broader class of GABA derivatives are known modulators of the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[2] Understanding this context is crucial for drug development professionals.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate gad GAD Enzyme glutamate->gad Converts gaba_vesicle GABA Vesicle gad->gaba_vesicle Produces GABA for gaba_a GABA-A Receptor (Ion Channel) gaba_vesicle->gaba_a GABA Release & Binding gaba_b GABA-B Receptor (GPCR) gaba_vesicle->gaba_b cl_influx Cl- Influx gaba_a->cl_influx Activates hyperpolarization Hyperpolarization (Inhibition) gaba_b->hyperpolarization Modulates K+ channels cl_influx->hyperpolarization

Caption: Simplified diagram of a GABAergic synapse showing GABA synthesis and action.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. While the foundational role of GABA analogs in neuroscience is well-established, recent research has successfully expanded their therapeutic applicability into oncology by targeting enzymes like BCAT1. The quantitative data and structure-activity relationships identified for bridged bicyclic derivatives provide a clear roadmap for the rational design of next-generation inhibitors. The detailed experimental protocols supplied in this guide offer a practical framework for researchers to synthesize and evaluate novel compounds based on this valuable chiral building block. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives to translate their potent in vitro activity into effective clinical candidates.

References

(R)-N-Boc-3-aminobutyric Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-3-aminobutyric acid , a chiral building block, is of significant interest in medicinal chemistry and drug development, primarily for its role in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its safety, handling, and key experimental protocols to ensure its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 159991-23-8
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Melting Point 104-107 °C[2]
Boiling Point 339.5 ± 25.0 °C (Predicted)[2]
Density 1.101 ± 0.06 g/cm³ (Predicted)[2]
Appearance White to off-white solid[1]
pKa 4.43 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C, Sealed in a dry place[2]

Safety and Hazard Information

While comprehensive toxicological data for this compound is not available, information from safety data sheets (SDS) for similar compounds and the unprotected form, (R)-3-aminobutanoic acid, provides guidance on potential hazards. The unprotected form is known to cause skin and eye irritation.[3] Standard laboratory precautions should be observed at all times.

GHS Hazard Classification (for related compounds)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation

Note: This classification is for the unprotected form, (R)-3-aminobutanoic acid, and should be considered as a potential hazard for this compound.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions (cool, dry place).[4]

  • Conditions to Avoid: Avoid moisture and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Experimental Protocols

This compound is primarily used as a building block in organic synthesis.[5] The following protocols outline its synthesis, characterization, and a common application.

Synthesis of this compound

This protocol describes the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

  • (R)-3-aminobutyric acid

  • Dioxane

  • Water

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (R)-3-aminobutyric acid (1 equivalent) in a mixture of dioxane and water at room temperature with stirring.

  • Add triethylamine (1.5 equivalents) dropwise to the suspension.

  • Cool the reaction mixture to 0°C.

  • Add di-tert-butyl dicarbonate (1.15 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Partition the mixture between water and ethyl acetate.

  • Separate the aqueous layer and wash it with ethyl acetate.

  • Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.

  • Extract the aqueous layer with ethyl acetate (2 times).

  • Combine the organic extracts, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

G cluster_synthesis Synthesis Workflow Start Start Reactants R-3-aminobutyric acid, Boc₂O, TEA, Dioxane/Water Start->Reactants 1. Mix Reaction Stir at RT for 16h Reactants->Reaction 2. React Workup Aqueous Workup & Acidification Reaction->Workup 3. Quench & Adjust pH Extraction Ethyl Acetate Extraction Workup->Extraction 4. Isolate Purification Drying & Concentration Extraction->Purification 5. Purify Product This compound Purification->Product 6. Obtain

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the Boc group (a singlet at ~1.45 ppm for the 9 protons of the tert-butyl group) and the protons of the aminobutyric acid backbone.[6]

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

2. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: Reversed-phase HPLC is a common method to determine the purity of the product.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Stationary Phase: A C18 column is typically used.

    • Detection: UV detection at a wavelength around 210-220 nm.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Functional Group Analysis: FT-IR spectroscopy can confirm the presence of key functional groups.

    • N-H stretch: Around 3300-3500 cm⁻¹ (from the carbamate).

    • C=O stretch: Two distinct peaks for the carbamate (~1700 cm⁻¹) and the carboxylic acid (~1715 cm⁻¹).

    • C-O stretch: Around 1160 cm⁻¹.

G cluster_analysis Analytical Workflow Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: Analytical workflow for the characterization of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for incorporating a β-amino acid moiety into a peptide chain using Boc-strategy SPPS.

General Steps for Incorporation:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the first C-terminal amino acid.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

  • Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids in the desired sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF).

Biological Activity

This compound itself is not known to have significant biological activity. Its primary role is that of a synthetic intermediate. By incorporating it into peptides, researchers can create peptidomimetics with enhanced properties such as increased metabolic stability and constrained conformations, which can lead to improved receptor affinity and selectivity.[] The biological activity of the final peptidomimetic is determined by the overall sequence and structure of the molecule.

Conclusion

This compound is a key building block for the synthesis of modified peptides and other complex molecules. While it presents moderate handling hazards, adherence to standard laboratory safety protocols can ensure its safe use. The experimental procedures outlined in this guide provide a foundation for its synthesis, characterization, and application in the development of novel therapeutics and research compounds.

References

Methodological & Application

Synthesis Protocol for (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral building block of significant interest in the pharmaceutical industry, particularly in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the amino functionality due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The protocol is based on the reaction of (R)-3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme

The overall reaction for the Boc protection of (R)-3-aminobutyric acid is as follows:

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for this compound.

ParameterValueReference
Starting Material(R)-3-aminobutyric acid[1]
ReagentsDi-tert-butyl dicarbonate, Sodium Carbonate[1]
SolventWater[1]
Reaction Temperature25°C[1]
Reaction Time2-6 hours[1]
Yield93.5%[1]
Purity (HPLC)98%[1]

Experimental Protocol

This protocol details the synthesis of this compound from (R)-3-aminobutyric acid.

Materials:

  • (R)-3-aminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 103 g of (R)-3-aminobutyric acid and 105 g of sodium carbonate in 500 mL of water.[1]

  • Addition of (Boc)₂O: To the stirred solution, add 218 g of di-tert-butyl dicarbonate.[1]

  • Reaction: Allow the reaction mixture to stir at 25°C for 2-6 hours.[1] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up:

    • After the reaction is complete, carefully adjust the pH of the mixture to 3 with 2N hydrochloric acid.[1]

    • Extract the product from the aqueous layer twice with 500 mL of ethyl acetate.[1]

  • Purification:

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[1]

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR (400MHz, DMSO-d6): δ 12.111 (1H, s, COOH), 6.725-6.744 (1H, d, J=7.6Hz, NH), 3.745-3.815 (1H, m, CH), 2.180-2.422 (2H, m, CH₂), 1.368 (9H, s, 3CH₃), 1.037 (3H, d, J=6.4Hz, CH₃).[1]

  • HPLC: To determine the chemical purity. A purity of 98% has been reported.[1]

  • Chiral HPLC: To confirm the enantiomeric purity of the product. This is a critical step for applications in chiral drug synthesis.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve (R)-3-aminobutyric acid and Na₂CO₃ in Water add_boc Add (Boc)₂O start->add_boc react Stir at 25°C for 2-6h add_boc->react adjust_ph Adjust pH to 3 with 2N HCl react->adjust_ph Reaction Complete extract Extract with Ethyl Acetate (x2) adjust_ph->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate characterize Characterize Product (NMR, HPLC) concentrate->characterize end end characterize->end Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Handle hydrochloric acid with care as it is corrosive.

  • Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for the Preparation of N-Boc-β-Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-β-amino acid methyl esters are pivotal building blocks in modern medicinal chemistry and drug development. Their incorporation into peptide backbones yields peptidomimetics with remarkable properties, including enhanced stability against enzymatic degradation, which can improve oral bioavailability and therapeutic efficacy.[1][2] The β-amino acid structure introduces a critical methylene unit into the peptide chain, altering the conformational landscape and often inducing stable secondary structures like helices and turns.[1] The N-tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of conditions, yet it can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary synthetic strategies for preparing N-Boc-β-amino acid methyl esters. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key synthetic methods, empowering researchers to adapt and troubleshoot these protocols effectively. The methods covered include the classical Arndt-Eistert homologation, conjugate addition reactions, and modern asymmetric and safer alternative routes.

Method 1: Arndt-Eistert Homologation of N-Boc-α-Amino Acids

The Arndt-Eistert reaction is a cornerstone of organic synthesis for the one-carbon homologation of carboxylic acids. It remains a widely used method for converting readily available, enantiopure N-Boc-α-amino acids into their corresponding β-amino acid targets, preserving the stereochemistry of the original α-carbon.[5]

Mechanistic Rationale

The synthesis proceeds through three key stages. First, the N-Boc-α-amino acid is activated, typically as an acid chloride or a mixed anhydride, to facilitate nucleophilic attack.[6] Second, the activated acid reacts with diazomethane to form an α-diazoketone intermediate. The final, crucial step is a silver(I)-catalyzed Wolff Rearrangement, where the α-diazoketone expels nitrogen gas to form a highly reactive ketene intermediate via a 1,2-rearrangement.[6] This rearrangement is stereoretentive, meaning the configuration of the chiral center is preserved. The ketene is then immediately trapped by an alcohol nucleophile, such as methanol, to yield the desired β-amino acid methyl ester.[6]

Experimental Workflow: Arndt-Eistert Synthesis

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Trapping A N-Boc-α-Amino Acid B Mixed Anhydride or Acid Chloride A->B Isobutyl Chloroformate, N-Methylmorpholine, THF, -15 °C C α-Diazoketone B->C Diazomethane (CH₂N₂) in Ether, -15 °C to RT D Ketene Intermediate C->D Ag₂O or AgOBz, MeOH, Heat E N-Boc-β-Amino Acid Methyl Ester D->E Methanol (MeOH)

Caption: Workflow of the Arndt-Eistert homologation.

Protocol: Arndt-Eistert Synthesis of N-Boc-β-homophenylalanine Methyl Ester[1]

Warning: Diazomethane is highly toxic, explosive, and a potential carcinogen. It should only be generated and handled in a specialized fume hood with appropriate safety precautions by experienced personnel. Safer alternatives are discussed in Method 4.

Part A: Acid Chloride Formation

  • Dissolve N-Boc-(S)-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -15 °C in a cryocool bath.

  • Add N-methylmorpholine (1.1 eq) dropwise.

  • Slowly add isobutyl chloroformate (1.1 eq) to the mixture and stir for 15-20 minutes to form the mixed anhydride.

Part B: Diazoketone Synthesis

  • In a separate, appropriate apparatus, generate an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®).

  • Slowly add the ethereal diazomethane solution to the mixed anhydride solution from Part A at -15 °C. An excess is required to react with the HCl byproduct.[5]

  • Allow the reaction to warm slowly to room temperature and stir for an additional 3 hours. The reaction progress can be monitored by TLC for the disappearance of the activated acid.

Part C: Wolff Rearrangement and Esterification

  • Carefully concentrate the crude diazoketone solution under reduced pressure.

  • Dissolve the residue in methanol.

  • Add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate.

  • Gently heat the solution (e.g., to 50-60 °C) or expose it to photolytic conditions to initiate the Wolff Rearrangement. Nitrogen gas evolution should be observed.

  • After the reaction is complete (monitored by TLC), filter the catalyst, and concentrate the filtrate.

  • Purify the resulting N-Boc-β-amino acid methyl ester by silica gel column chromatography.

ParameterValue/ConditionRationale
Starting Material N-Boc-α-amino acidReadily available chiral pool starting material.
Activation Reagent Isobutyl chloroformateForms a highly reactive mixed anhydride for acylation.
Base N-MethylmorpholineActs as an acid scavenger without significant side reactions.
Homologation Reagent Diazomethane (CH₂N₂)Source of the additional methylene group.
Rearrangement Catalyst Ag₂O, AgOBzCatalyzes nitrogen expulsion and the Wolff rearrangement.
Nucleophile/Solvent Methanol (MeOH)Traps the ketene intermediate to form the methyl ester.
Temperature -15 °C to RT, then heatLow temperature for stability of activated species and diazomethane; heat for rearrangement.

Method 2: Conjugate Addition (Aza-Michael Reaction)

Conjugate addition, or the aza-Michael reaction, is a powerful and versatile C-N bond-forming strategy. In this context, it involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated ester, such as methyl acrylate.[7][8] The reaction is driven by the electronic nature of the substrate; the electronegative carbonyl group withdraws electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[8]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of an amine on the β-carbon of the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final β-amino ester product. The reaction can be catalyzed by acids or bases, or proceed under neutral, solvent-free conditions.[7] For the synthesis of N-Boc protected esters, a two-step approach is common: first, the conjugate addition using a suitable amine (e.g., benzylamine), followed by removal of the temporary group and protection with Boc-anhydride.

Experimental Workflow: Conjugate Addition

cluster_0 Step 1: 1,4-Conjugate Addition cluster_1 Step 2: Deprotection & Boc Protection (if needed) A α,β-Unsaturated Ester (e.g., Methyl Acrylate) C β-Amino Ester Adduct A->C Reflux in Ether, then Methanol B Amine Nucleophile (e.g., (S)-α-methylbenzylamine) B->C Reflux in Ether, then Methanol D Free β-Amino Ester C->D Hydrogenolysis (Pd/C) (for benzyl-type amines) E Final N-Boc-β-Amino Acid Methyl Ester D->E Boc₂O, Base (e.g., NaHCO₃) THF/H₂O

Caption: General workflow for conjugate addition synthesis.

Protocol: Two-Step Synthesis via Conjugate Addition[2]

This protocol describes the synthesis of a chiral β-amino ester using a chiral amine, which can then be N-protected.

Part A: Conjugate Addition

  • In a round-bottom flask, dissolve pentaerythritol tetraacrylate (1.0 eq) in diethyl ether.

  • Add (S)-α-methylbenzylamine (4.2 eq) under stirring.

  • Reflux the reaction mixture for 4 hours.

  • Add methanol (approx. 8-10 volumes relative to the acrylate) and continue to reflux for 8 hours to facilitate transesterification and release of the monomeric β-amino ester.[2]

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the product, (S)-methyl 3-((1-phenylethyl)amino)propanoate, by column chromatography.

Part B: Debenzylation and N-Boc Protection

  • Dissolve the product from Part A in methanol.

  • Add Palladium on carbon (10 wt%) catalyst.

  • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the free β-amino acid methyl ester.

  • Dissolve the crude amine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) at 0 °C.[9]

  • Stir the reaction at room temperature for 10-12 hours.

  • Remove the THF in vacuo, dilute with water, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final N-Boc-β-amino acid methyl ester.

Method 3: Asymmetric Hydrogenation of β-(Acylamino)acrylates

For applications requiring high enantiopurity, asymmetric hydrogenation is one of the most efficient and elegant methods.[10][11] This strategy involves the hydrogenation of a prochiral β-(acylamino)acrylate substrate using a chiral transition metal catalyst, typically based on rhodium complexed with a chiral phosphine ligand.[11][12]

Mechanistic Rationale & Catalyst Choice

The enantioselectivity of the reaction is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. Ligands such as DuPhos and BICP have proven highly effective for this transformation, often achieving enantiomeric excesses (ee) greater than 95%.[10][11] The choice of ligand, solvent, and hydrogen pressure can significantly impact both the reactivity and the enantioselectivity, with different ligands sometimes showing opposite selectivity for E/Z isomers of the substrate.[10]

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation[12][13]

Note: This is a general procedure. Optimal conditions (catalyst, ligand, solvent, pressure) are highly substrate-dependent.

  • The β-(acylamino)acrylate substrate is synthesized from the corresponding β-keto ester.[10]

  • In a glovebox, charge a pressure-rated reaction vessel with the β-(acylamino)acrylate substrate (1.0 eq) and the chiral rhodium catalyst (e.g., [Rh(COD)₂(BICP)]BF₄, 0.5-2 mol%).

  • Add an anhydrous, degassed solvent (toluene is often optimal).[10]

  • Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-300 psi).

  • Stir the reaction at room temperature for the required time (e.g., 12-24 hours).

  • Carefully vent the hydrogen gas and concentrate the reaction mixture.

  • The crude product can be purified by column chromatography. The N-acyl group can be exchanged for a Boc group if necessary.

Catalyst SystemSubstrate IsomerTypical H₂ PressureSolventEnantiomeric Excess (ee)Reference
Rh-BICP E or Z40-294 psiTolueneUp to 96%[10]
Rh-Me-DuPhos E40 psiTolueneUp to 99%[10][11]

Method 4: A Safer Alternative to Arndt-Eistert Homologation

Given the significant hazards associated with diazomethane and other toxic reagents like cyanides used in classical homologation methods, the development of safer alternatives is a high priority.[13] A recently developed, efficient method circumvents these hazardous reagents by starting from N-Boc-α-amino aldehydes.[14][15][16]

Mechanistic Rationale

This multi-step sequence begins with a Wittig-type reaction between an N-Boc-α-amino aldehyde and a methoxyphosphonium ylide.[15] The resulting methyl 2-methoxy-2-alkenoate is then subjected to a series of transformations: DIBAL-H reduction, enol-keto isomerization, and finally, oxidative cleavage with sodium periodate to yield the N-Boc-β³-amino acid. The final step is a standard methylation to afford the desired methyl ester.[15][16] This approach is not only safer but also highly scalable and suitable for a wide range of substrates.[14][17]

Experimental Workflow: Wittig-Based Homologation

A N-Boc-α-Amino Aldehyde B Methyl 2-methoxy-2-alkenoate A->B Wittig-type Reaction (Phosphonium Ylide, K₂CO₃) C α-Hydroxy Ketone B->C 1. DIBAL-H Reduction 2. Isomerization D N-Boc-β-Amino Acid C->D Oxidative Cleavage (NaIO₄) E N-Boc-β-Amino Acid Methyl Ester D->E Methylation (MeI, K₂CO₃)

Caption: A safer, multi-step homologation workflow.

Protocol: Multi-step Synthesis from an N-Boc-α-amino aldehyde[17][18]

Part A: Wittig-type Reaction

  • Synthesize the starting N-Boc-α-amino aldehyde from the corresponding N-Boc-α-amino acid.[15]

  • To a solution of the aldehyde in isopropanol, add phosphonium salt (1.2 eq) and potassium carbonate (K₂CO₃, 1.2 eq) at room temperature.

  • Stir the mixture for 5-12 hours.

  • Filter the solids and concentrate the filtrate. Purify by column chromatography to obtain the methyl 2-methoxy-2-alkenoate intermediate.

Part B: Reduction and Isomerization

  • Dissolve the intermediate from Part A in an anhydrous solvent like dichloromethane (DCM).

  • Cool to -78 °C and add DIBAL-H (diisobutylaluminium hydride) dropwise.

  • After the reaction is complete, quench carefully and perform an aqueous workup to yield the α-hydroxy ketone after enol-keto isomerization.

Part C: Oxidative Cleavage and Methylation

  • Dissolve the α-hydroxy ketone in a THF/MeOH/H₂O mixture.

  • Add sodium periodate (NaIO₄) and stir until the starting material is consumed.

  • Work up the reaction to isolate the N-Boc-β-amino acid.

  • Dissolve the crude acid in acetone, add anhydrous K₂CO₃ (3.0 eq) and methyl iodide (MeI, 1.5 eq).

  • Reflux the mixture for 10 hours.

  • Cool, filter the solids, and concentrate the filtrate. Purify by column chromatography to yield the final N-Boc-β³-amino acid methyl ester.[16]

Conclusion

The preparation of N-Boc-β-amino acid methyl esters can be achieved through several robust synthetic routes. The choice of method depends critically on factors such as the availability of starting materials, the required stereochemistry, scalability, and safety considerations. The classical Arndt-Eistert homologation offers a direct, stereoretentive path from α-amino acids but requires handling of hazardous diazomethane. Conjugate addition represents a versatile and fundamental approach for C-N bond formation. For achieving the highest levels of enantiopurity, asymmetric hydrogenation with chiral rhodium catalysts is the method of choice. Finally, modern, safer alternatives that avoid toxic reagents provide a compelling option for large-scale and process chemistry applications. By understanding the principles and practical details of each method, researchers can confidently synthesize these valuable building blocks for their discovery programs.

References

Application Notes and Protocols for the Incorporation of (R)-N-Boc-3-aminobutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral β-amino acid building block utilized in the synthesis of peptidomimetics and other modified peptides. The incorporation of β-amino acids into peptide sequences can impart valuable properties, including enhanced metabolic stability against enzymatic degradation, constrained conformations, and the potential for novel biological activities.[1] These characteristics make this compound a valuable tool in drug discovery and development for creating peptide-based therapeutics with improved pharmacokinetic profiles and specific secondary structures.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Applications of this compound in Peptide Synthesis

The introduction of (R)-3-aminobutyric acid into a peptide backbone can lead to several advantageous modifications:

  • Increased Proteolytic Stability: The altered backbone structure resulting from the presence of a β-amino acid can render the peptide resistant to degradation by proteases, leading to a longer in vivo half-life.

  • Conformational Constraint: The additional methylene group in the backbone of β-amino acids restricts the conformational freedom of the peptide chain. This can help to stabilize specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[1]

  • Novel Secondary Structures: Peptides containing β-amino acids can fold into unique helical and sheet-like structures not observed in natural peptides, opening avenues for the design of novel bioactive molecules.

  • Peptidomimetics: this compound serves as a key building block for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1]

Data Presentation

While specific quantitative data for the coupling efficiency and yield of this compound in every possible peptide sequence is not extensively documented, the following tables provide representative data for the synthesis and purification of peptides containing sterically hindered or β-amino acids. These values can serve as a general guideline for expectations when incorporating this compound.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in Boc-SPPS

Amino Acid TypeCoupling ReagentCoupling Time (min)Typical Coupling Efficiency (%)Reference
β-branched α-amino acid (e.g., Boc-L-Ile-OH)HBTU/DIPEA60 - 120> 99[2]
β-branched α-amino acid (e.g., Boc-L-Ile-OH)HATU/DIPEA30 - 60> 99[2]
Sterically hindered N-methyl amino acidPyBrOPNot specifiedSignificant YieldGeneric Data
This compound (Expected) HATU/DIPEA or HCTU/DIPEA 60 - 180 > 98 Estimated

Note: Coupling efficiency is often monitored qualitatively using the Kaiser test. A negative test indicates a complete or near-complete reaction.

Table 2: Overall Yield and Purity of Modified Peptides After Purification

Peptide CharacteristicsPurification MethodTypical Overall Yield (%)Typical Purity (%)Reference
Synthetic Peptides (General)RP-SPE6 - 70> 95[3]
Chimeric Peptide (20-mer)RP-SPE3796[3]
Peptides with Hindered ResiduesRP-HPLC10 - 40> 95Generic Data
Peptide with (R)-3-aminobutyric acid (Expected) RP-HPLC 15 - 50 > 95 Estimated

Note: Overall yield is highly dependent on the peptide sequence, length, and the efficiency of each synthesis and purification step.

Experimental Protocols

The following protocols describe the manual incorporation of this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • Boc-compatible resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

  • Cold diethyl ether

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Boc-compatible resin in a reaction vessel.

  • Wash the resin three times with DCM.

  • Swell the resin in DCM for at least 30 minutes with gentle agitation.

  • Drain the DCM.

Protocol 2: Boc Deprotection
  • To the swollen resin, add a solution of 50% TFA in DCM.

  • Agitate the mixture for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin three times with DCM, followed by two times with isopropanol, and finally three times with DCM.

Protocol 3: Neutralization
  • To the deprotected resin, add a solution of 5-10% DIPEA in DCM.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin three times with DCM.

Protocol 4: Coupling of this compound

Due to the potential for steric hindrance with β-amino acids, the use of a potent coupling reagent is recommended.

  • Pre-activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HATU or HCTU (2-4 equivalents) in a minimal amount of DMF.

  • Add DIPEA (4-8 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Immediately add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling (double coupling) by repeating steps 1-4.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin three times with DMF and three times with DCM.

Protocol 5: Peptide Chain Elongation

Repeat the cycle of deprotection (Protocol 2), neutralization (Protocol 3), and coupling (Protocol 4, using the desired subsequent Boc-protected amino acid) until the desired peptide sequence is assembled.

Protocol 6: Final Cleavage and Deprotection

Caution: This step involves the use of strong, hazardous acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare the appropriate cleavage cocktail. For many peptides synthesized using Boc-SPPS, a common cocktail is HF:anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.

  • Carefully add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and other small molecules.

  • Dry the crude peptide under vacuum.

Protocol 7: Peptide Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. Further structural characterization can be performed using techniques like NMR spectroscopy.[4][5][6]

Visualization of Concepts

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization 2. Coupling Coupling (this compound, HATU/DIPEA in DMF) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle 5.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Conceptual Impact of β-Amino Acid Incorporation on Peptide Properties

Beta_Amino_Acid_Impact cluster_0 Peptide Modification cluster_1 Altered Peptide Properties cluster_2 Potential Biological Outcomes Incorp Incorporation of (R)-3-aminobutyric acid Stability Increased Proteolytic Stability Incorp->Stability Conformation Constrained Conformation Incorp->Conformation Activity Altered Biological Activity Stability->Activity Binding Modified Receptor Binding Conformation->Binding Binding->Activity

References

Application Notes and Protocols for Boc Deprotection of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-N-Boc-3-aminobutyric acid. The choice of deprotection method is critical and depends on the substrate's sensitivity to acidic or thermal conditions and the presence of other protecting groups. This guide covers standard acidic methods, thermal deprotection, and milder alternatives to accommodate a variety of synthetic strategies.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under many reaction conditions and its straightforward removal.[1] Deprotection is typically achieved under acidic conditions, but thermal and other milder methods are also available, offering alternatives when acid-sensitive functional groups are present.[2][3] (R)-3-aminobutyric acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules, making the efficient and clean deprotection of its N-Boc derivative a crucial step in many synthetic routes.

Comparative Data of Boc Deprotection Methods

The following table summarizes various methods for the deprotection of N-Boc protected amines, with data extrapolated for this compound based on general literature for similar substrates.

Method/ReagentSubstrate TypeTypical ConditionsTimeYield (%)Reference(s)
Trifluoroacetic Acid (TFA) General Amines & Amino Acids25-50% TFA in DCM, 0°C to RT0.5 - 2 h>95%[1][4]
Hydrochloric Acid (HCl) General Amines & Amino Acids4M HCl in Dioxane, RT1 - 4 h>95%[5][6]
Thermal Deprotection Alkyl AminesBoiling Water (100°C)2 - 3 daysVariable[3]
Thermal (Continuous Flow) Alkyl AminesMethanol or Trifluoroethanol, 240°C30 min~44%[7]
Oxalyl Chloride/Methanol Aliphatic, Aromatic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 hup to 90%[2]
Iron(III) Chloride N,N'-diprotected amino acidsFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[8]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add an equal volume of TFA to the solution (e.g., 10 mL of TFA for 10 mL of DCM).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the desired (R)-3-aminobutyric acid.

Safety Precautions: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[1] The reaction generates isobutylene and carbon dioxide, so the system should not be closed.[9]

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the solution at room temperature with stirring.

  • Stir the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. If not, add diethyl ether to induce precipitation.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-aminobutyric acid hydrochloride.

  • To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., NaHCO₃ or a basic ion-exchange resin), followed by extraction.

Method 3: Thermal Deprotection in Boiling Water

This "green" method avoids the use of strong acids but typically requires higher temperatures and longer reaction times.[3]

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend this compound in deionized water in a round-bottom flask.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Maintain the reflux for an extended period (typically 2-3 days).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, (R)-3-aminobutyric acid, will be in the aqueous solution. The solution can be used directly in a subsequent step or lyophilized to obtain the solid product.

Note: High temperatures may pose a risk of racemization for chiral substrates.[3]

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start This compound TFA Trifluoroacetic Acid (TFA) in DCM Start->TFA Standard, fast HCl Hydrochloric Acid (HCl) in Dioxane Start->HCl Forms HCl salt Thermal Thermal (e.g., Boiling Water) Start->Thermal Green, acid-free Mild Milder Alternatives (e.g., Oxalyl Chloride, FeCl3) Start->Mild For sensitive substrates Product_free (R)-3-aminobutyric acid TFA->Product_free After basic workup Product_salt (R)-3-aminobutyric acid Hydrochloride Salt HCl->Product_salt Thermal->Product_free Mild->Product_free After workup

Caption: Workflow for Boc deprotection of this compound.

Acidic_Deprotection_Pathway Boc_Amine N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation of Carbamic Acid Carbocation->Decarboxylation - tert-butyl cation Free_Amine Free Amine Decarboxylation->Free_Amine - CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Signaling pathway for acidic Boc deprotection.

References

Application Notes and Protocols for Coupling Reactions Involving (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing coupling reactions with (R)-N-Boc-3-aminobutyric acid, a chiral building block of significant interest in medicinal chemistry and peptide science. The following sections detail commonly employed coupling methodologies, quantitative data for reaction optimization, and step-by-step experimental protocols.

This compound is a valuable component in the synthesis of peptidomimetics, bioactive peptides, and complex organic molecules. Its β-amino acid structure can induce specific secondary structures in peptides, such as helices and turns, and enhance proteolytic stability, a desirable property in drug design.

Overview of Common Coupling Methods

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is a crucial transformation. Several classes of coupling reagents are routinely used to facilitate this reaction, each with its own advantages and considerations. The most common methods involve the use of carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To improve efficiency and minimize side reactions, such as racemization and the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[1]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency and rapid reaction times.[1] It activates the carboxylic acid by forming an OBt active ester.

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, particularly for sterically hindered couplings.[1] HATU is often preferred as it is known to be faster and can lead to less epimerization compared to HBTU.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield, purity, and reaction time. The following table summarizes typical reaction conditions and outcomes for the coupling of N-Boc protected amino acids with primary amines. While specific results for this compound may vary depending on the amine coupling partner, this data provides a valuable starting point for reaction optimization.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 24 hours75 - 90A widely used and cost-effective method. The urea byproduct can sometimes complicate purification.
HATU NoneDIPEADMF2 - 6 hours85 - 98Highly efficient and rapid, especially for challenging couplings. It helps to minimize racemization.
HBTU HOBtDIPEADMF2 - 8 hours80 - 95A reliable and effective coupling reagent.
PyBOP NoneDIPEADMF1 - 4 hours85 - 95Known for rapid reactions; byproducts are generally considered less hazardous than those from some other phosphonium reagents.
DIC HOBtDIPEADCM or DMF4 - 12 hours80 - 90The urea byproduct is soluble in organic solvents, which is advantageous for solid-phase synthesis.

Experimental Protocols

The following are detailed protocols for solution-phase amide coupling of this compound with a generic primary amine (R-NH₂). These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a standard procedure for forming an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the primary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: HATU Mediated Coupling

This protocol outlines a procedure for amide bond formation using HATU, which is particularly effective for more challenging couplings.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow for a coupling reaction.

Amide_Bond_Formation Carboxylic_Acid This compound (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Amine Amine (R'-NH2) Amine->Amide_Product Experimental_Workflow Start Start Dissolve_Reactants Dissolve this compound and Amine in Anhydrous Solvent Start->Dissolve_Reactants Add_Reagents Add Coupling Reagent, Additive (if any), and Base Dissolve_Reactants->Add_Reagents Reaction Stir at Appropriate Temperature (e.g., 0°C to RT) Add_Reagents->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Wash with acid, base, brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry Organic Layer and Concentrate in vacuo Workup->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End End Purification->End Reagent_Selection_Logic Start Select Coupling Reagent Steric_Hindrance Sterically Hindered Amine or Acid? Start->Steric_Hindrance High_Yield_Fast High Yield & Fast Reaction Required? Steric_Hindrance->High_Yield_Fast No HATU_PyBOP Consider HATU or PyBOP Steric_Hindrance->HATU_PyBOP Yes Cost_Sensitive Cost-Sensitive Application? High_Yield_Fast->Cost_Sensitive No High_Yield_Fast->HATU_PyBOP Yes EDC_HOBT Consider EDC/HOBt Cost_Sensitive->EDC_HOBT Yes Standard_Coupling Standard Coupling Reagents (EDC/HOBt, DIC/HOBt) Are Likely Sufficient Cost_Sensitive->Standard_Coupling No

References

Application Notes & Protocols for the Large-Scale Synthesis of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-N-Boc-3-aminobutyric acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the antiretroviral drug Dolutegravir.[1] The development of efficient, cost-effective, and environmentally sustainable methods for its large-scale production is of significant interest to the pharmaceutical industry. Traditional chemical synthesis routes often rely on chiral resolution, which can be inefficient and generate considerable waste.[1][2] Modern approaches, particularly biocatalytic methods, offer highly selective and high-yield alternatives.

This document provides a comparative overview of promising large-scale synthetic strategies and a detailed protocol for a state-of-the-art biocatalytic production method.

Comparison of Large-Scale Synthetic Strategies

The industrial production of this compound can be approached through several methodologies, each with distinct advantages and disadvantages. The primary strategies include biocatalytic synthesis, chemoenzymatic methods, and traditional chemical synthesis involving resolution.

  • Biocatalytic Synthesis using Engineered Enzymes: This approach utilizes whole-cell biocatalysts or isolated enzymes to perform stereoselective transformations. A highly effective method involves the use of recombinant E. coli expressing an engineered aspartase to convert crotonic acid into (R)-3-aminobutyric acid.[1] This method is characterized by mild reaction conditions, high yields, and environmental sustainability.[1]

  • Chemoenzymatic Synthesis: This strategy combines enzymatic and chemical steps to achieve the desired product. One such method involves the use of Pseudomonas aeruginosa as a biocatalyst to convert dihydrothymine into N-carbamoyl-(R)-3-aminoisobutyrate, which is then chemically converted to (R)-3-aminoisobutyric acid.[2][3]

  • Asymmetric Hydrogenation: This chemical method involves the hydrogenation of a prochiral precursor using a chiral catalyst to selectively produce the desired (R)-enantiomer.[4][5][6] While capable of high enantioselectivity, this method may require expensive catalysts and specialized high-pressure equipment.

The final step in each of these routes involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a standard procedure in peptide synthesis.[7]

Data Presentation: Comparison of Synthetic Routes
Parameter Biocatalytic (Engineered Aspartase) Chemoenzymatic (P. aeruginosa) Traditional Chemical Resolution
Starting Material Crotonic AcidDihydrothymineRacemic 3-aminobutyric acid
Key Reagent/Catalyst Recombinant E. coli with engineered aspartasePseudomonas aeruginosaChiral resolving agent
Productivity/Yield High (up to 287.6 g/L of (R)-3-aminobutyric acid, 96% yield)[1]Good (72% overall yield for (R)-3-aminoisobutyric acid)[2]Generally lower due to loss of one enantiomer
Enantiomeric Excess (e.e.) Excellent (≥99.9%)[8]HighHigh, but dependent on the efficiency of resolution
Process Conditions Mild (e.g., 37°C, atmospheric pressure)[1]MildCan involve harsh conditions
Environmental Impact Low, environmentally friendly[1]ModerateHigh pollution potential[1]
Scalability Demonstrated up to 7 L fermenter scale[1]Potentially scalableEstablished, but can be complex
Cost-Effectiveness Potentially very high, especially at industrial scale[1]Low-cost chemical supplies reported[3]Can be expensive due to resolving agents and lower yields[2]

Experimental Protocols

The following protocol details the biocatalytic synthesis of (R)-3-aminobutyric acid using recombinant E. coli expressing an engineered aspartase, followed by the N-Boc protection. This method is selected for its high efficiency, sustainability, and demonstrated scalability.[1]

Protocol 1: Large-Scale Biocatalytic Synthesis of (R)-3-Aminobutyric Acid

This protocol is based on the highly efficient biotransformation process described by Li et al. (2023).[1]

1. Materials and Equipment:

  • Recombinant E. coli strain expressing a rationally designed aspartase mutant.

  • Fermenter (e.g., 7 L capacity).[1]

  • Centrifuge.

  • Reaction vessel for biotransformation.

  • pH meter and temperature controller.

  • HEPES buffer (100 mM).

  • MgCl₂.

  • Crotonic acid.

  • Ammonia solution.

  • Cell permeabilization agent (e.g., Triton X-100, toluene).

2. Procedure:

a. Fermentation and Cell Harvesting:

  • Cultivate the recombinant E. coli strain in a suitable fermentation medium in a 7 L fermenter.

  • Monitor cell growth and enzyme expression.

  • After the fermentation cycle, harvest the bacterial cells by centrifugation.

b. Cell Permeabilization:

  • Resuspend the harvested cell pellet in a suitable buffer.

  • Treat the cells with a permeabilizing agent to increase the cell membrane permeability for the substrate and product. This avoids the need for enzyme purification.

c. Biotransformation:

  • In a reaction vessel, dissolve crotonic acid in a mixture of 100 mM HEPES and 2 mM MgCl₂.[1]

  • Add an equimolar amount of NH₄Cl.

  • Adjust the pH of the substrate solution to 8.0 using ammonia.[1]

  • Add the permeabilized E. coli cells to the substrate solution. A reported successful concentration is 8 g/L of cells for a 250 g/L crotonic acid solution.[1]

  • Maintain the reaction mixture at 37°C with agitation for approximately 24 hours.[1]

  • Monitor the conversion of crotonic acid to (R)-3-aminobutyric acid using a suitable analytical method (e.g., HPLC).

  • Upon completion of the reaction (typically >95% conversion), terminate the reaction by heating (e.g., 80°C for 10 minutes) or by removing the cells via centrifugation/filtration.[1]

d. Product Isolation:

  • Separate the biomass from the reaction mixture by centrifugation or filtration.

  • The supernatant contains the desired (R)-3-aminobutyric acid.

  • Further purification can be achieved through standard methods such as crystallization or chromatography if required.

Protocol 2: N-Boc Protection of (R)-3-Aminobutyric Acid

This protocol is a general and widely used method for the Boc protection of amino acids.[7]

1. Materials and Equipment:

  • (R)-3-aminobutyric acid (from Protocol 1).

  • Di-tert-butyl carbonate (Boc₂O).

  • Sodium carbonate or other suitable base.

  • Water or a suitable organic solvent (e.g., tetrahydrofuran).

  • Reaction vessel with stirring.

  • pH meter.

  • Hydrochloric acid (e.g., 2N) for pH adjustment.

  • Ethyl acetate for extraction.

  • Rotary evaporator.

2. Procedure:

  • Dissolve (R)-3-aminobutyric acid and sodium carbonate in water in a reaction vessel. A reported molar ratio is approximately 1:1.02 for the amino acid to sodium carbonate.[7]

  • Add di-tert-butyl carbonate to the solution (typically in a slight excess, e.g., 1.05 equivalents).

  • Stir the reaction mixture at room temperature (e.g., 25°C) for 2-6 hours.[7]

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • After the reaction is complete, carefully adjust the pH of the solution to approximately 3 with 2N hydrochloric acid. This will protonate the carboxylic acid and may cause the product to precipitate if it is insoluble.[7]

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Large_Scale_Synthesis_Workflow cluster_biocatalysis Protocol 1: Biocatalytic Synthesis cluster_protection Protocol 2: N-Boc Protection Fermentation Fermentation of Recombinant E. coli Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Permeabilization Cell Permeabilization Harvesting->Permeabilization Biotransformation Biotransformation (Crotonic Acid -> (R)-3-Aminobutyric Acid) Permeabilization->Biotransformation Isolation (R)-3-Aminobutyric Acid Isolation Biotransformation->Isolation Reaction_Setup Reaction Setup ((R)-3-Aminobutyric Acid + Boc₂O) Isolation->Reaction_Setup Intermediate Product Reaction Boc Protection Reaction Reaction_Setup->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Biocatalytic_Pathway Crotonic_Acid Crotonic Acid Engineered_Aspartase Engineered Aspartase (in Recombinant E. coli) Crotonic_Acid->Engineered_Aspartase R_3_ABA (R)-3-Aminobutyric Acid Engineered_Aspartase->R_3_ABA Stereoselective Addition Ammonia Ammonia Ammonia->Engineered_Aspartase

Caption: Key biocatalytic transformation for (R)-3-aminobutyric acid synthesis.

Decision_Tree Start Select Synthesis Route High_Yield High Yield & Productivity? Start->High_Yield Env_Friendly Environmentally Friendly? High_Yield->Env_Friendly Yes Chemical Chemical Resolution High_Yield->Chemical No Cost Cost-Effective? Env_Friendly->Cost Yes Chemoenzymatic Chemoenzymatic Route Env_Friendly->Chemoenzymatic No Biocatalytic Biocatalytic Route Cost->Biocatalytic Yes Cost->Chemoenzymatic No

Caption: Decision tree for selecting a synthetic route.

References

Application Note: High-Purity (R)-N-Boc-3-aminobutyric Acid via Preparative Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust two-step chromatographic method for the purification of (R)-N-Boc-3-aminobutyric acid, a key chiral building block in pharmaceutical synthesis. An initial flash chromatography step effectively removes bulk impurities, followed by preparative chiral High-Performance Liquid Chromatography (HPLC) to achieve high enantiomeric purity. This method yields the target compound with excellent purity (>99%) and enantiomeric excess (>99.5%). Detailed protocols and quantitative data are provided to enable straightforward implementation in a laboratory setting.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is often critical to the efficacy and safety of the final drug product. Consequently, a reliable and efficient purification method to obtain the desired (R)-enantiomer with high purity is essential. This application note outlines a sequential chromatographic approach, beginning with flash chromatography for the removal of non-isomeric impurities, followed by a highly selective preparative chiral HPLC step to isolate the (R)-enantiomer from its (S)-counterpart.

Materials and Methods

Materials
  • Crude this compound (containing residual synthesis reagents and the (S)-enantiomer)

  • Silica gel (60-120 mesh) for flash chromatography

  • HPLC grade solvents: Methanol, Chloroform, n-Hexane, Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IC or a similar column is recommended for the separation of N-Boc amino acids.[1]

Analytical Method for Purity and Enantiomeric Excess Determination

The purity and enantiomeric excess (e.e.) of the fractions were determined using an analytical HPLC system equipped with a chiral column (e.g., Chiralpak® IC-3, 250 x 4.6 mm, 3 µm) and a UV detector.

Table 1: Analytical HPLC Conditions

ParameterCondition
Column Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocols

Step 1: Flash Chromatography for Bulk Impurity Removal

This initial step aims to remove non-isomeric impurities from the crude reaction mixture.

Protocol:

  • Column Packing: Dry pack a glass column with silica gel (60-120 mesh) in a fume hood. The amount of silica should be approximately 50 times the weight of the crude material.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Loading: Carefully load the prepared slurry onto the top of the packed silica gel column.

  • Elution: Elute the column with a mobile phase of 2% methanol in chloroform. The polarity of the mobile phase can be gradually increased if necessary to improve separation.

  • Fraction Collection: Collect fractions based on the elution of the product, monitored by Thin Layer Chromatography (TLC) using the same mobile phase and visualized with a suitable stain (e.g., potassium permanganate).

  • Analysis and Pooling: Analyze the collected fractions for the presence of the desired product. Pool the fractions containing the purified N-Boc-3-aminobutyric acid.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the partially purified product.

Table 2: Flash Chromatography Performance

ParameterResult
Initial Purity (by HPLC) ~75%
Purity after Flash >90%
Yield ~85%
Key Observation Effective removal of polar and non-polar synthesis byproducts.
Step 2: Preparative Chiral HPLC for Enantiomeric Separation

This step is designed to separate the (R)- and (S)-enantiomers of N-Boc-3-aminobutyric acid. Macrocyclic glycopeptide-based and polysaccharide-based chiral stationary phases are effective for the separation of N-blocked amino acids.[1][2]

Protocol:

  • Sample Preparation: Dissolve the partially purified product from Step 1 in the mobile phase to a concentration of approximately 10 mg/mL.

  • System Equilibration: Equilibrate the preparative HPLC system with the chiral column using the specified mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Elution and Fraction Collection: Elute the sample using the conditions outlined in Table 3. Collect the fractions corresponding to the two separated enantiomer peaks. The (R)-enantiomer is typically the second to elute on this type of chiral stationary phase, but this should be confirmed with a standard.

  • Purity Analysis: Analyze the collected fractions for enantiomeric purity using the analytical HPLC method described above.

  • Pooling and Solvent Removal: Pool the fractions containing the (R)-enantiomer with an enantiomeric excess of >99.5%. Remove the solvent under reduced pressure to obtain the final purified product.

Table 3: Preparative Chiral HPLC Conditions

ParameterCondition
Column Chiralpak® IC (preparative scale)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10, v/v)
Flow Rate 20 mL/min (This should be scaled based on column diameter)
Detection UV at 220 nm
Injection Volume 5 mL (This depends on the column size and sample concentration)
Column Temperature Ambient

Results and Discussion

The two-step purification process proved to be highly effective in yielding high-purity this compound. The initial flash chromatography step successfully removed a significant portion of the impurities, increasing the purity from approximately 75% to over 90%. The subsequent preparative chiral HPLC was crucial for the enantiomeric separation, providing the desired (R)-enantiomer with excellent enantiomeric excess.

Table 4: Summary of Purification Results

ParameterBefore PurificationAfter Flash ChromatographyAfter Preparative Chiral HPLC
Overall Yield -~85%~70%
Chemical Purity (by HPLC) ~75%>90%>99%
Enantiomeric Excess (e.e.) of (R)-enantiomer Varies (e.g., 50%)Varies>99.5%

Workflow and Diagrams

Purification_Workflow cluster_0 Step 1: Bulk Purification cluster_1 Step 2: Chiral Separation Crude Crude this compound Flash_Chrom Flash Chromatography (Silica Gel, 2% MeOH in Chloroform) Crude->Flash_Chrom Partially_Pure Partially Purified Product (>90% Purity) Flash_Chrom->Partially_Pure Prep_HPLC Preparative Chiral HPLC (Chiralpak® IC, Hexane:IPA) Partially_Pure->Prep_HPLC Pure_R Pure (R)-Enantiomer (>99% Purity, >99.5% e.e.) Prep_HPLC->Pure_R S_Enantiomer (S)-Enantiomer (Collected Separately) Prep_HPLC->S_Enantiomer

Caption: Chromatographic purification workflow for this compound.

Conclusion

The described two-step chromatographic method provides an effective and reproducible protocol for the purification of this compound. By combining the high capacity of flash chromatography for bulk impurity removal with the high selectivity of preparative chiral HPLC for enantiomeric separation, this approach yields a final product that meets the stringent purity requirements for pharmaceutical development. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists working with this and similar chiral compounds.

References

Applications in Asymmetric Synthesis: Detailed Notes and Protocols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of several key pharmaceutical compounds. The methodologies highlighted showcase a range of modern asymmetric synthesis strategies, including chiral catalysis, biocatalysis, and dynamic kinetic resolution, which are crucial for the efficient and selective production of single-enantiomer drugs.

Esomeprazole: Asymmetric Sulfoxidation

Application Note: Esomeprazole (Nexium®) is the (S)-enantiomer of omeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The (S)-enantiomer exhibits improved pharmacokinetic and pharmacodynamic properties compared to the racemic mixture. The key step in its synthesis is the asymmetric oxidation of the prochiral sulfide, pyrmetazole. Two primary methods are employed: a titanium-catalyzed asymmetric oxidation and a biocatalytic approach using an engineered enzyme.

Titanium-Catalyzed Asymmetric Oxidation

This method utilizes a chiral titanium complex to stereoselectively deliver an oxygen atom to the sulfur atom of pyrmetazole.

Quantitative Data:

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Ti(OiPr)4 / (S,S)-DETCumene HydroperoxideToluene30~55>94[1]
Ti(OiPr)4 / Hexa-aza-triphenolic MacrocycleCumene HydroperoxideToluene25-30>9099.6[1]

Experimental Protocol:

  • Catalyst Preparation:

    • To a solution of titanium(IV) isopropoxide (Ti(OiPr)4) (1.0 equiv) in toluene, add (S,S)-diethyl tartrate ((S,S)-DET) (2.0 equiv).

    • Stir the mixture at room temperature for 30 minutes to form the chiral titanium complex.

  • Asymmetric Oxidation:

    • To the prepared catalyst solution, add the prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (pyrmetazole) (1.0 equiv).

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add cumene hydroperoxide (CHP) (1.1 equiv) to the reaction mixture while maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography on silica gel to afford (S)-omeprazole (Esomeprazole).

Experimental Workflow:

reagents Ti(O-iPr)4 + (S,S)-DET in Toluene catalyst Chiral Titanium Complex (Catalyst Formation) reagents->catalyst reaction Asymmetric Oxidation (0-5 °C, 2-4h) catalyst->reaction pyrmetazole Pyrmetazole (Prochiral Sulfide) pyrmetazole->reaction chp Cumene Hydroperoxide (Oxidant) chp->reaction workup Quenching & Extraction reaction->workup purification Chromatography workup->purification product Esomeprazole ((S)-Omeprazole) purification->product

Titanium-Catalyzed Asymmetric Synthesis of Esomeprazole.
Biocatalytic Asymmetric Sulfoxidation

This green chemistry approach utilizes an engineered Baeyer-Villiger monooxygenase (BVMO) for the highly selective oxidation of pyrmetazole.[2][3]

Quantitative Data:

BiocatalystCo-factor Recycling SystemSubstrate LoadingYield (%)Enantiomeric Excess (ee) (%)
Engineered BVMOKetoreductase/Isopropanol30 g/L87>99.9[2][4]

Experimental Protocol:

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the engineered Baeyer-Villiger monooxygenase (BVMO).

    • Add the ketoreductase and isopropanol for NADPH co-factor recycling.

    • Add catalase to decompose the hydrogen peroxide byproduct.[2]

    • Add the substrate, pyrmetazole.

  • Biocatalytic Oxidation:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) with aeration to provide oxygen as the terminal oxidant.

    • Monitor the reaction progress by HPLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product to obtain Esomeprazole.

Experimental Workflow:

pyrmetazole Pyrmetazole reaction Biocatalytic Oxidation (25-30 °C, Aeration) pyrmetazole->reaction enzyme_mix Engineered BVMO Ketoreductase Catalase (in buffer) enzyme_mix->reaction extraction Solvent Extraction reaction->extraction purification Purification extraction->purification product Esomeprazole purification->product

Biocatalytic Synthesis of Esomeprazole.

Pemafibrate: Synthesis from a Chiral Pool

Application Note: Pemafibrate (Parmodia®) is a selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) for the treatment of hyperlipidemia. Its asymmetric synthesis relies on the use of a chiral starting material, (S)-2-hydroxybutyrolactone, which is an example of a chiral pool approach.

Quantitative Data:

Key ReactionReagentsSolventYield (%)
Etherification (Mitsunobu)Phenol, (S)-2-Hydroxybutyrolactone, PPh3, DEADTHF~85
Etherification (Triflate)Phenol, n-butyl-(S)-2-trifluoromethanesulfonyloxybutanoate, K2CO3AcetoneHigh

Experimental Protocol (Illustrative, based on related syntheses):

  • Preparation of n-butyl-(S)-2-trifluoromethanesulfonyloxybutanoate:

    • (S)-2-hydroxybutyrolactone is converted to n-butyl (S)-2-hydroxybutanoate through reaction with n-butanol and an acid catalyst.

    • The resulting alcohol is then reacted with triflic anhydride in the presence of a non-nucleophilic base (e.g., pyridine) in a suitable solvent like dichloromethane at low temperature to yield the triflate.

  • Asymmetric Etherification:

    • To a solution of 3-({benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino}methyl)phenol in acetone, add potassium carbonate.

    • Add n-butyl-(S)-2-trifluoromethanesulfonyloxybutanoate and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate.

    • The crude product is then de-esterified (hydrolyzed) using a base like sodium hydroxide to yield Pemafibrate.

    • Purify the final product by crystallization.

Experimental Workflow:

start (S)-2-Hydroxybutyrolactone triflate n-butyl-(S)-2-trifluoromethane- sulfonyloxybutanoate start->triflate etherification Asymmetric Etherification (SN2 Reaction) triflate->etherification phenol Phenol Intermediate phenol->etherification deesterification De-esterification (Hydrolysis) etherification->deesterification product Pemafibrate deesterification->product

Asymmetric Synthesis of Pemafibrate.

Glasdegib: Dynamic Kinetic Resolution

Application Note: Glasdegib (Daurismo®) is an inhibitor of the Hedgehog signaling pathway used for the treatment of acute myeloid leukemia (AML). A key feature of its synthesis is the use of dynamic kinetic resolution (DKR) to establish two stereocenters in a single step with high diastereoselectivity and enantioselectivity.

Quantitative Data:

CatalystSubstrateDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee) (%)
Transaminase (e.g., ATA-306)Racemic 4-piperidone derivative>10:1>99

Experimental Protocol (Conceptual):

  • Dynamic Kinetic Resolution:

    • A racemic 4-piperidone precursor is dissolved in a suitable buffer (e.g., borate buffer).

    • A transaminase enzyme (e.g., ATA-306) and an amine donor (e.g., isopropylamine) are added.

    • The reaction is stirred at a controlled temperature and pH, allowing for the racemization of the starting material and the enantioselective amination of one enantiomer.

    • The reaction progress is monitored by HPLC until the desired conversion is achieved.

    • The product, the anti-configured amine, is isolated through extraction and purification.

Experimental Workflow:

racemate Racemic 4-Piperidone dkr Dynamic Kinetic Resolution (Enzymatic Amination) racemate->dkr enzyme Transaminase (ATA-306) + Amine Donor enzyme->dkr product anti-Amine Intermediate dkr->product glasdegib Glasdegib product->glasdegib Further Steps

Dynamic Kinetic Resolution in Glasdegib Synthesis.

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action:

Hh Hedgehog Ligand (e.g., Sonic Hedgehog) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits dissociation GLI_A Active GLI (GLI-A) SUFU_GLI->GLI_A dissociates to Nucleus Nucleus GLI_A->Nucleus Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Transcription activates Glasdegib Glasdegib Glasdegib->SMO inhibits

Glasdegib inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Vaborbactam: Enzymatic Resolution and Matteson Homologation

Application Note: Vaborbactam is a β-lactamase inhibitor used in combination with meropenem to treat complicated urinary tract infections. Its asymmetric synthesis involves an initial enantioselective resolution of a racemic intermediate using a lipase, followed by the installation of a chiral center via Matteson homologation.

Quantitative Data:

StepMethodCatalyst/ReagentOutcome
ResolutionEnantioselective acylationLipaseEnantiopure alcohol
HomologationMatteson ReactionDichloromethane, n-BuLi, Boronic esterChiral α-chloroboronic ester

Experimental Protocol (Illustrative):

  • Enantioselective Lipase Resolution:

    • A racemic alcohol intermediate is dissolved in an organic solvent.

    • A lipase (e.g., from Candida antarctica) and an acylating agent (e.g., vinyl acetate) are added.

    • The reaction is stirred at room temperature, and the conversion is monitored. The lipase selectively acylates one enantiomer, leaving the other as the unreacted alcohol.

    • The acylated and unacylated enantiomers are separated by chromatography.

  • Matteson Homologation (Flow Chemistry Approach):

    • A solution of the chiral boronic ester in an ethereal solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

    • In a separate vessel, dichloromethyllithium is generated by reacting dichloromethane with n-butyllithium at -100 °C.

    • The two solutions are mixed in a continuous flow reactor with a short residence time.

    • The reaction mixture is then quenched, and the desired α-chloroboronic ester is isolated after workup and purification. This intermediate is then carried forward to complete the synthesis of Vaborbactam.

Experimental Workflow:

Asymmetric Synthesis of Vaborbactam.

References

Application Notes and Protocols for (R)-N-Boc-3-aminobutyric Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral β-amino acid building block utilized in the synthesis of modified peptides and peptidomimetics. The incorporation of β-amino acids into peptide sequences can impart unique structural and functional properties, including increased proteolytic stability, altered conformational preferences, and novel biological activities. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide chains using Boc-strategy solid-phase peptide synthesis (SPPS).

The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS, relying on the acid-lability of the Boc group for Nα-deprotection.[1] This approach is particularly well-suited for the synthesis of a wide range of peptides. This document will detail the necessary steps, from resin preparation to the final cleavage of the modified peptide, with a focus on optimizing the coupling of this sterically demanding β-amino acid.

Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
AppearanceWhite to off-white powder
Chirality(R)
SolubilitySoluble in DMF, DCM, and other common organic solvents used in SPPS.

Solid-Phase Peptide Synthesis Workflow

The incorporation of this compound follows the general cycle of Boc-SPPS, which includes deprotection, neutralization, and coupling steps.[1] Due to the potential for slower coupling kinetics of β-amino acids compared to α-amino acids, optimization of coupling conditions is crucial for achieving high yields and purity.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle for Next Amino Acid Washing->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage and Deprotection Repeat->Cleavage

Caption: General workflow for incorporating this compound in Boc-SPPS.

Experimental Protocols

Materials and Reagents
  • This compound

  • Boc-compatible resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Scavengers for cleavage (e.g., anisole, thioanisole, dithiothreitol)

  • Diethyl ether, cold

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Swell the resin in DCM (10-15 mL/g resin) for at least 30 minutes with gentle agitation.

Protocol 2: Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2-5 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and finally DCM (3-5 times) to remove residual acid.

Protocol 3: Neutralization
  • To the deprotected resin, add a solution of 10% DIEA in DCM or DMF.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.

Protocol 4: Coupling of this compound

Method A: DIC/HOBt Coupling

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

  • Add the solution to the neutralized peptide-resin.

  • Add DIC (2-4 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary compared to standard α-amino acids.

  • Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction. If the test is positive, a second coupling may be required.

Method B: HBTU Coupling

  • In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid for 1-5 minutes.

  • Add the pre-activated solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion with the Kaiser test. A second coupling may be necessary for difficult sequences.

Protocol 5: Washing
  • After a successful coupling (negative Kaiser test), drain the reaction solution.

  • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 6: Peptide Chain Elongation

Repeat the deprotection (Protocol 2), neutralization (Protocol 3), and coupling (Protocol 4, using the next desired Boc-protected amino acid) cycles until the desired peptide sequence is assembled.

Protocol 7: Final Cleavage and Deprotection

Caution: This step involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). The choice and amount of scavengers are critical to prevent side reactions.

  • Carefully add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus at 0°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small-molecule impurities.

  • Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize typical quantitative parameters for the incorporation of this compound in Boc-SPPS. Note that optimal conditions may vary depending on the specific peptide sequence and resin used.

Table 1: Reagent Equivalents for Coupling

ReagentDIC/HOBt Coupling (Equivalents)HBTU Coupling (Equivalents)
This compound2 - 42 - 4
Coupling Reagent (DIC or HBTU)2 - 42 - 4
HOBt2 - 4N/A
DIEAN/A (used in neutralization)4 - 8

Table 2: Typical Reaction Times and Monitoring

StepParameterTypical Value/MethodNotes
Boc DeprotectionTime25 - 35 minutes (total)A two-step deprotection is recommended.
NeutralizationTime2 x 2 minutes
CouplingTime (DIC/HOBt)2 - 4 hoursMay require longer times than α-amino acids.
Time (HBTU)1 - 2 hoursGenerally faster than DIC/HOBt.
MonitoringKaiser (ninhydrin) testA negative test indicates completion. Double coupling may be necessary if the test remains positive.
CleavageTime (HF)1 - 2 hoursAt 0°C.

Visualization of Key Processes

Boc Deprotection and Neutralization Pathway

Deprotection_Neutralization cluster_0 Boc Deprotection cluster_1 Neutralization Resin-NH-Boc Resin-NH-Boc Resin-NH3+ TFA- Resin-NH3+ TFA- Resin-NH-Boc->Resin-NH3+ TFA-  50% TFA in DCM Resin-NH2 Resin-NH2 Resin-NH3+ TFA-->Resin-NH2  10% DIEA in DCM/DMF

Caption: Chemical pathway of Boc deprotection and neutralization.

Coupling Reaction Activation

Coupling_Activation cluster_0 DIC/HOBt Activation cluster_1 HBTU Activation Boc_AA This compound Active_Ester Active Ester Intermediate Boc_AA->Active_Ester DIC_HOBt DIC + HOBt DIC_HOBt->Active_Ester Boc_AA2 This compound Activated_AA Activated Amino Acid Boc_AA2->Activated_AA HBTU_DIEA HBTU + DIEA HBTU_DIEA->Activated_AA

Caption: Activation pathways for coupling reagents.

Conclusion

The successful incorporation of this compound into peptides via Boc-SPPS is readily achievable with careful optimization of the coupling conditions. Due to the potential for steric hindrance, monitoring the coupling reaction and employing strategies such as extended reaction times or the use of more potent coupling reagents like HBTU are recommended to ensure high yields and purity of the final peptide product. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this valuable building block in the synthesis of novel peptidomimetics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of (R)-N-Boc-3-aminobutyric acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), in-depth experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the Boc protection of (R)-3-aminobutyric acid?

A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated amine, yielding the final N-Boc protected product and tert-butanol.[1] In many protocols, a base like triethylamine (TEA) is added to neutralize the protonated amine and drive the reaction to completion.[1]

Q2: Is the addition of a base always necessary for the Boc protection of (R)-3-aminobutyric acid?

A2: While not strictly mandatory, the use of a base is highly recommended to achieve a high yield and accelerate the reaction.[2] The base neutralizes the protonated amine intermediate that forms during the reaction, which shifts the equilibrium towards the desired Boc-protected product.[2] For amino acids like (R)-3-aminobutyric acid, aqueous bases such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are often employed.[2][3]

Q3: What is the function of 4-dimethylaminopyridine (DMAP) in this reaction?

A3: 4-dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic catalyst that can significantly speed up the rate of Boc protection. This is particularly useful for less reactive or sterically hindered amines. DMAP reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[1][2] However, caution is advised as the use of DMAP can also increase the likelihood of side reactions.[1]

Q4: What are the most suitable solvents for the synthesis of this compound?

A4: The choice of solvent can significantly impact the reaction's success. Common solvents for Boc protection include tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM).[2] For amino acids, aqueous conditions or a mixture of water and an organic solvent like dioxane are frequently used to ensure the solubility of the starting material.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of this compound

Possible CauseRecommended Solution
Incomplete reaction - Prolong the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider a moderate increase in reaction temperature (e.g., to 40-55°C), but avoid excessive heat as (Boc)₂O can decompose. - Ensure a slight excess of (Boc)₂O (1.1-1.2 equivalents) is used.
Poor solubility of (R)-3-aminobutyric acid - Use a co-solvent system, such as a mixture of water and dioxane or THF, to improve solubility.[2][3] - Ensure the starting material is fully dissolved before proceeding with the reaction.
Starting material is the hydrochloride salt - If your (R)-3-aminobutyric acid is a salt, it must be neutralized with a base (e.g., NaHCO₃, NaOH, or TEA) prior to the addition of (Boc)₂O to free the amine for reaction.
Steric hindrance - While less of a concern for this substrate, if steric hindrance is suspected, consider adding a catalytic amount of DMAP to accelerate the reaction.[2]

Problem 2: Formation of Multiple Products Detected by TLC/LC-MS

Possible CauseRecommended Solution
Di-Boc protection of the primary amine - Carefully control the stoichiometry of the reactants. Use close to a 1.0 to 1.1 equivalent of (Boc)₂O.[1] - Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material has been consumed.[1]
Side reactions involving the carboxylic acid group - While the carboxylic acid is generally not reactive under these conditions, ensure the reaction is performed under basic or neutral pH to keep the carboxylate deprotonated and thus less nucleophilic.

Problem 3: Difficulties with Product Purification

Possible CauseRecommended Solution
Product is water-soluble - During the acidic workup, the product may partition into the aqueous layer. To minimize loss, saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate. - Perform multiple extractions with the organic solvent.
Contamination with unreacted (Boc)₂O - Unreacted (Boc)₂O can often be removed by washing the organic layer with a saturated solution of sodium bicarbonate. - For stubborn cases, residual (Boc)₂O can be sublimated under high vacuum.
Formation of urea byproducts (less common without carbodiimides) - If urea byproducts are suspected, an acidic workup with dilute HCl can help to remove these water-soluble impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a standard procedure for the Boc protection of (R)-3-aminobutyric acid.

Materials:

  • (R)-3-aminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Suspend (R)-3-aminobutyric acid (1.0 eq) in a mixture of dioxane and water (1:1 v/v) at room temperature with stirring.

  • Basification: Add triethylamine (TEA) (1.5 eq) dropwise to the suspension. Stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.15 eq) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up:

    • Partition the mixture between water and ethyl acetate (EtOAc).

    • Separate the aqueous layer and wash it with EtOAc.

    • Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.

    • Extract the acidified aqueous layer with EtOAc (2x).

  • Drying and Concentration:

    • Combine the final EtOAc extracts and wash with saturated aqueous NaCl.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of Boc protection reactions, providing a basis for optimization.

ParameterVariationEffect on Yield/Reaction RateNotes
Base No BaseReaction can proceed but may be slow.The tert-butoxide byproduct acts as a base.[2]
TEA, DIPEAIncreases reaction rate significantly.Commonly used for a wide range of amines.[2]
NaOH, NaHCO₃Effective, especially for amino acids in aqueous media.Good choice for (R)-3-aminobutyric acid.[2]
Solvent THF, ACN, DCMGood for many amines, but may not be ideal for the solubility of free amino acids.[2]
Water/Dioxane (1:1)Excellent for dissolving amino acids and facilitating the reaction.[2]
Catalyst NoneSufficient for many primary amines.
DMAP (catalytic)Significantly accelerates the reaction, especially for hindered or less nucleophilic amines.Can increase the risk of side reactions.[2]
Temperature Room TemperatureStandard condition for most Boc protections.
40-55°CCan increase the rate for slower reactions.Higher temperatures can lead to the decomposition of (Boc)₂O.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve (R)-3-aminobutyric acid in Dioxane/Water B Add Triethylamine (TEA) A->B C Cool to 0°C B->C D Add (Boc)₂O C->D E Stir at RT for 16h D->E F Partition between Water and EtOAc E->F Reaction Completion G Separate Aqueous Layer F->G H Acidify with KHSO₄ (aq) G->H I Extract with EtOAc (2x) H->I J Combine Organic Extracts I->J Combined Extracts K Wash with Brine J->K L Dry over Na₂SO₄ K->L M Filter and Concentrate L->M N Obtain Pure Product M->N

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Boc Protection of 3-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of 3-aminobutyric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of 3-aminobutyric acid, offering potential causes and solutions.

Issue 1: Low Yield of N-Boc-3-aminobutyric acid

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Suboptimal pH: The basicity of the reaction mixture is crucial. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the Boc anhydride can be accelerated.

  • Poor Solubility: 3-Aminobutyric acid has high water solubility, while Boc anhydride is soluble in organic solvents. A biphasic system or a co-solvent is often necessary to ensure the reactants can interact.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time. A typical reaction time is 2-6 hours at room temperature.[1]

    • Temperature: While the reaction is often performed at room temperature (25°C), gentle heating might be necessary in some cases to drive the reaction to completion.[1] However, be aware that higher temperatures can also promote side reactions.

    • Base Selection: Inorganic bases like sodium carbonate or sodium bicarbonate are commonly used to maintain the optimal pH.[1] The choice of base and its concentration can influence the reaction rate and the formation of side products.

  • Improve Solubility:

    • Solvent System: A mixture of water and a miscible organic solvent like dioxane, tetrahydrofuran (THF), or methanol is commonly employed to dissolve both the amino acid and Boc anhydride.[2]

  • Minimize Side Reactions: Refer to the "Common Side Reactions and Mitigation Strategies" section below.

Issue 2: Presence of Impurities in the Final Product

Potential Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 3-aminobutyric acid or Boc anhydride in the product.

  • Formation of Side Products: Several side reactions can lead to impurities (see "Common Side Reactions" below).

  • Ineffective Purification: The purification method may not be adequate to separate the desired product from the impurities.

Solutions:

  • Optimize Reaction Conditions to Minimize Side Products: (See "Common Side Reactions" below).

  • Improve Purification:

    • Extraction: After the reaction, acidification of the aqueous layer followed by extraction with an organic solvent like ethyl acetate is a common method to isolate the product.[1]

    • Crystallization: N-Boc-3-aminobutyric acid is a solid and can often be purified by crystallization.[1]

    • Chromatography: If crystallization is not effective, column chromatography on silica gel can be used to separate the product from impurities with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of 3-aminobutyric acid?

A1: The most common side reactions include:

  • Di-Boc Formation: The already protected nitrogen atom can be further acylated to form a di-Boc derivative. This is more likely to occur with a large excess of Boc anhydride and a strong base.

  • Mixed Anhydride Formation: The carboxylic acid group of 3-aminobutyric acid can react with Boc anhydride to form a mixed anhydride. This intermediate can then react with another molecule of the amino acid, leading to the formation of dipeptides or oligomers.

  • Intramolecular Cyclization (Lactam Formation): Although less common under standard Boc protection conditions, there is a possibility of intramolecular cyclization to form a β-lactam. This is more likely to occur if the carboxylic acid is activated.

  • Oligomerization: The formation of dipeptides or larger oligomers can occur, especially if the carboxylic acid is activated by Boc anhydride. Studies have shown that beta-amino acids can have a greater tendency for polymerization compared to alpha-amino acids under certain conditions.[3]

Q2: How can I minimize the formation of the di-Boc side product?

A2: To minimize di-Boc formation, you can:

  • Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.0 to 1.1 equivalents).

  • Use a Weaker Base: Employ a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide or triethylamine.

  • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

Q3: What is the best way to purify N-Boc-3-aminobutyric acid?

A3: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • For most lab-scale preparations: After the reaction is complete, the mixture is typically acidified to a pH of 3-4. The N-Boc-3-aminobutyric acid is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield the product, which is often a solid.[1]

  • If impurities persist: Recrystallization from a suitable solvent system can be an effective purification method. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.

Q4: Can I perform the Boc protection of 3-aminobutyric acid without an organic solvent?

A4: Yes, Boc protections can often be carried out in aqueous conditions, especially for water-soluble amino acids.[4] Using a base like sodium carbonate or sodium bicarbonate in water can be an effective and environmentally friendly approach.[1]

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
3-Aminobutyric Acid 1.0 eq1.0 eq1.0 eq
Boc Anhydride 1.1 eq1.5 eq1.1 eq
Base NaHCO₃ (2.0 eq)Et₃N (2.0 eq)NaOH (1.1 eq)
Solvent Water/Dioxane (1:1)DichloromethaneWater
Temperature 25 °C25 °C25 °C
Reaction Time 4 hours4 hours4 hours
Yield of N-Boc-3-aminobutyric acid High (e.g., ~94%)[1]Moderate-HighModerate-High
Observed Side Products MinimalIncreased Di-BocPotential for Boc-anhydride hydrolysis

Note: The yields and side product profiles in this table are illustrative and can vary based on the precise experimental execution. The data for Condition 1 is based on a reported procedure for the synthesis of N-Boc-(R)-3-aminobutyric acid.[1]

Experimental Protocols

Key Experiment: Boc Protection of (R)-3-Aminobutyric Acid

This protocol is adapted from a reported synthesis of N-Boc-(R)-3-aminobutyric acid.[1]

Materials:

  • (R)-3-Aminobutyric acid

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add (R)-3-aminobutyric acid (103 g), sodium carbonate (105 g), and 500 mL of water.

  • Add di-tert-butyl dicarbonate (218 g) to the mixture.

  • Stir the reaction mixture at 25°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH to 3 with 2N hydrochloric acid.

  • Extract the aqueous layer twice with 500 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(R)-3-aminobutyric acid as a white solid.

  • The reported yield for this procedure is 93.5%.[1]

Visualizations

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-aminobutyric acid and base in solvent B Add Boc Anhydride A->B 1 C Stir at specified temperature and time B->C 2 D Acidify reaction mixture C->D 3 E Extract with organic solvent D->E 4 F Dry and concentrate E->F 5 G Purify (Crystallization/ Chromatography) F->G 6 H N-Boc-3-aminobutyric acid G->H 7

Caption: Experimental workflow for the Boc protection of 3-aminobutyric acid.

Troubleshooting_Logic Start Problem Observed LowYield Low Yield Start->LowYield Impurities Impurities Present Start->Impurities Cause_LowYield1 Incomplete Reaction LowYield->Cause_LowYield1 Cause_LowYield2 Suboptimal pH LowYield->Cause_LowYield2 Cause_LowYield3 Side Reactions LowYield->Cause_LowYield3 Cause_Impurities1 Unreacted Starting Materials Impurities->Cause_Impurities1 Cause_Impurities2 Side Products Impurities->Cause_Impurities2 Cause_Impurities3 Ineffective Purification Impurities->Cause_Impurities3 Solution_LowYield1 Optimize Time/Temp Cause_LowYield1->Solution_LowYield1 Solution_LowYield2 Adjust Base/Solvent Cause_LowYield2->Solution_LowYield2 Solution_LowYield3 Modify Stoichiometry Cause_LowYield3->Solution_LowYield3 Solution_Impurities1 Optimize Reaction Conditions Cause_Impurities1->Solution_Impurities1 Solution_Impurities2 Control Stoichiometry/ Temperature Cause_Impurities2->Solution_Impurities2 Solution_Impurities3 Improve Purification Method Cause_Impurities3->Solution_Impurities3

Caption: Troubleshooting logic for side reactions in Boc protection.

References

Technical Support Center: Troubleshooting Incomplete Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming challenges associated with incomplete coupling reactions.

Troubleshooting Guide: Incomplete Coupling Reactions

This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions.

1. Is the Coupling Reaction Truly Incomplete?

The first step in troubleshooting is to confirm that the reaction has not gone to completion. Several qualitative and quantitative methods can be used to monitor the reaction progress.

  • Qualitative Monitoring: Rapid colorimetric tests are often used in solid-phase peptide synthesis (SPPS) to detect the presence of unreacted primary amines.[1] A positive result indicates an incomplete reaction.[2]

TestPrinciplePositive Result (Incomplete Coupling)Negative Result (Complete Coupling)Notes
Kaiser Test Reaction of ninhydrin with primary amines.[3]Intense blue beads and/or solution.[1][2]Colorless to yellow beads and solution.[1][2]Unreliable for N-terminal proline and other secondary amines.[2][3]
TNBSA Test Reaction of 2,4,6-trinitrobenzenesulfonic acid with primary amines.[1]Orange to red beads.[1]Colorless to yellow beads.[1]A sensitive alternative to the Kaiser test.[1]
Chloranil Test Reaction with chloranil.[1]Blue beads.[3]Can be used for N-terminal proline.[3]
Isatin Test Reaction with isatin.Blue beads.[3]Recommended for N-terminal proline.[3]
  • Quantitative Monitoring: For more precise analysis, especially during process development, quantitative methods are recommended.[1]

MethodApplication
HPLC Provides a precise evaluation of coupling efficiency by separating and quantifying starting materials, products, and byproducts.[1]
Mass Spectrometry (MS) Confirms the identity of the desired product and detects any side products or unreacted starting materials.[1]
NMR Spectroscopy Can be used to monitor the conversion of starting materials to products in real-time or by analyzing cleaved samples from a solid support.[4]

2. Identifying the Root Cause

Once an incomplete reaction is confirmed, the next step is to identify the potential cause.

Caption: Troubleshooting workflow for incomplete coupling.

3. Implementing Solutions

Based on the suspected cause, the following solutions can be implemented.

Issue 1: Steric Hindrance

Bulky amino acids or protecting groups can physically block the reaction site.[5][6][7] Beta-branched amino acids like valine and isoleucine are particularly challenging.[5]

Solutions:

  • Switch to a More Potent Coupling Reagent: Onium-salt based reagents like HATU, HBTU, or COMU are more effective for hindered couplings.[7][8] For extremely difficult cases, consider acyl fluoride-forming reagents.[7][9]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[7]

    • Increase Temperature: Gentle heating or microwave-assisted synthesis can help overcome the activation energy barrier.[7]

  • Pre-activation: Pre-activating the carboxylic acid before adding the amine can improve the yield.[8]

Issue 2: Peptide Aggregation

As the peptide chain elongates, it can fold and aggregate, blocking reactive sites.[5] This is common for hydrophobic sequences.[10]

Solutions:

  • Change the Solvent: Use a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[3][7]

  • Incorporate Chaotropic Agents: Adding salts like LiCl can help disrupt secondary structures.[11]

  • Use Pseudoproline Dipeptides: These introduce a "kink" in the peptide backbone, disrupting aggregation.[7][11]

Issue 3: Suboptimal Reagents and Conditions

The choice of coupling reagent, solvent, and base is critical for reaction success.[6]

Coupling Reagent Comparison:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICWidely used, simple.[12]Can lead to racemization; often require additives like HOBt.[12][13]
Phosphonium Salts BOP, PyBOP, PyAOPHigh efficiency, low racemization risk.[7][12]More expensive, may require stricter handling.[12]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHighly efficient, especially for difficult couplings; low racemization.[5][12]More expensive than carbodiimides.[5]

Solvent Effects:

The solvent plays a crucial role in reaction rate and yield by affecting reactant solubility, catalyst stability, and the reactivity of intermediates.[14][15][16] Aprotic polar solvents like DMF and NMP are commonly used for peptide synthesis, while nonpolar solvents like toluene may be preferred for certain cross-coupling reactions.[14][16]

Base Selection:

The choice of base can influence racemization.[7] For sensitive substrates, a weaker base such as N-methylmorpholine (NMM) or collidine may be preferable to stronger bases like DIPEA.[7]

Issue 4: Incomplete Deprotection

If the protecting group (e.g., Fmoc or Boc) is not completely removed from the N-terminus, the subsequent coupling reaction cannot proceed.[7] Always confirm the presence of a free amine using a qualitative test like the Kaiser test before proceeding with coupling.[7]

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is still positive after the first coupling. What should I do?

A positive Kaiser test indicates an incomplete reaction. The recommended action is to perform a second coupling (double coupling).[2] If the test remains positive, cap the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptides.[2][3]

Q2: I am observing significant side products. How can I minimize them?

Side reactions can be minimized by:

  • Using Additives: Additives like HOBt or OxymaPure can suppress racemization.[6]

  • Controlling Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.[7][8]

  • Choosing the Right Reagent: Phosphonium-based reagents are generally associated with lower racemization levels.[7]

Q3: How do I remove unreacted starting materials and coupling byproducts after the reaction?

A standard aqueous workup is typically employed.[17] This involves:

  • Quenching the reaction with water or a saturated aqueous solution (e.g., NH₄Cl).[6]

  • Extracting the product into an organic solvent.

  • Washing the organic layer with dilute acid or base to remove unreacted starting materials and byproducts.[18]

  • Washing with brine to remove residual water.[18]

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]

  • Removing the solvent under reduced pressure.[6]

Workup_Flowchart A Reaction Mixture B Quench with H₂O or aq. solution A->B C Liquid-Liquid Extraction (Organic Solvent) B->C D Aqueous Layer (Water-soluble impurities) C->D Separate E Organic Layer (Product) C->E Separate F Wash with acid/base E->F G Wash with Brine F->G H Dry with Na₂SO₄/MgSO₄ G->H I Filter H->I J Evaporate Solvent I->J K Crude Product J->K

Caption: General aqueous workup procedure.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [6]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Proceed with the aqueous workup to isolate the product.

Protocol 2: Kaiser Test for Monitoring Coupling in SPPS [1]

Reagents:

  • Reagent A: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.

  • Reagent B: 2% (w/v) ninhydrin in ethanol.

  • Reagent C: 2 mL of a 0.001 M KCN solution diluted with 100 mL of pyridine.

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small test tube.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense blue beads and/or solution: Incomplete coupling.

  • Colorless to yellow beads and solution: Complete coupling.

References

stability issues of (R)-N-Boc-3-aminobutyric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-N-Boc-3-aminobutyric acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is generally stable under neutral and basic conditions but is susceptible to removal in the presence of strong acids.[3][4]

Q2: Under what pH conditions is this compound expected to be unstable?

A2: this compound is most unstable in acidic solutions. The rate of degradation increases as the pH decreases. It is relatively stable at neutral and alkaline pH.

Q3: What are the typical degradation products of this compound?

A3: The primary degradation products are (R)-3-aminobutyric acid, carbon dioxide, and isobutylene, resulting from the cleavage of the Boc group.

Q4: How does temperature affect the stability of this compound in solution?

A4: Elevated temperatures can accelerate the degradation of this compound, particularly in acidic conditions.[5][6] At neutral or basic pH, it exhibits greater thermal stability.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the stability of Boc-protected amino acids.[2] This technique can separate the intact compound from its degradation products, allowing for quantification. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) for qualitative assessment.[7]

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound During an Experiment

Symptoms:

  • Low yield of the desired product in a reaction where this compound is a starting material.

  • Appearance of an unexpected, more polar spot on a TLC plate.

  • An additional peak in the HPLC chromatogram corresponding to (R)-3-aminobutyric acid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidic Reaction or Solution Conditions The Boc group is labile in acidic conditions.[3] • Review the pH of all reagents and solvents. • If possible, adjust the pH to be neutral or slightly basic. • If acidic conditions are required, consider running the reaction at a lower temperature to minimize degradation.
Contaminated Solvents or Reagents Trace amounts of acidic impurities in solvents or reagents can cause gradual degradation. • Use high-purity, fresh solvents and reagents. • Consider purifying solvents if contamination is suspected.
Prolonged Exposure to High Temperatures Even in the absence of strong acids, high temperatures can lead to thermal degradation.[5][6] • Minimize the duration of heating. • If possible, conduct the reaction at a lower temperature for a longer period.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between different batches or over time.

  • Lower than expected biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Assay Buffer The pH of the assay buffer may be slightly acidic, leading to slow degradation of the compound over the course of the experiment. • Measure the pH of your assay buffer. • If acidic, consider using a different buffer system that is closer to neutral pH. • Prepare fresh solutions of the compound in the assay buffer immediately before use.
Improper Storage of Stock Solutions Stock solutions, especially if prepared in protic solvents like methanol, can become acidic over time, or the compound may degrade upon repeated freeze-thaw cycles. • Prepare stock solutions in aprotic solvents like DMSO or ethanol if possible. • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. • Store stock solutions at -20°C or -80°C.

Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate expected trends. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Half-life of this compound in Aqueous Buffers at 25°C

pHEstimated Half-life
2.0< 1 hour
4.0Several hours
6.0Several days
7.4> 1 week
9.0> 1 week

Table 2: Illustrative Effect of Temperature on Degradation in a pH 5.0 Buffer

TemperatureRelative Degradation Rate
4°C1x (Baseline)
25°C8x
37°C25x
50°C100x

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method for determining the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).

  • Sample Preparation:

    • For each condition to be tested (e.g., different pH buffers, temperatures), dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution with the mobile phase starting condition.

  • Incubation:

    • Incubate the prepared samples under the desired conditions (e.g., in a water bath at a specific temperature).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by diluting the aliquot with the mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 5-95% B over 15 minutes

    • Monitor the elution of the parent compound and any degradation products using a UV detector (e.g., at 210 nm).

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the initial peak area at time 0.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Stock Solution (1 mg/mL in ACN) Dilution Dilute to 0.1 mg/mL in Test Buffer Stock->Dilution Incubate Incubate at Test Condition (e.g., 37°C, pH 5) Timepoints Withdraw Aliquots at T=0, 1, 2, 4... hrs Incubate->Timepoints Quench Quench with Mobile Phase Timepoints->Quench HPLC RP-HPLC-UV Analysis Quench->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Caption: Experimental workflow for stability testing of this compound.

Parent This compound Protonation Protonation of Carbonyl Oxygen Parent->Protonation + H⁺ Intermediate Carbocation Intermediate Protonation->Intermediate Loss of tert-butyl cation Products (R)-3-aminobutyric acid + CO₂ + Isobutylene Intermediate->Products Decarboxylation

Caption: Hypothetical acid-catalyzed degradation pathway of this compound.

References

Technical Support Center: (R)-N-Boc-3-aminobutyric acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-N-Boc-3-aminobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2][3] The reaction is typically performed in a solvent mixture, such as dioxane/water or THF/water, with a base like sodium hydroxide or triethylamine to facilitate the reaction.[4]

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

Common impurities can originate from the starting materials, side reactions during the Boc protection step, or degradation of the product. These may include:

  • Starting Material Impurities: Residual impurities from the synthesis of (R)-3-aminobutyric acid.

  • Enantiomeric Impurity: The presence of the (S)-enantiomer, (S)-N-Boc-3-aminobutyric acid.

  • Over-protected Byproduct: Di-Boc protected aminobutyric acid, where the carboxylic acid may also react under certain conditions.

  • Unreacted Starting Material: Residual (R)-3-aminobutyric acid due to incomplete reaction.

  • Side-reaction Products: Formation of isocyanates and ureas, particularly if 4-(dimethylamino)pyridine (DMAP) is used as a catalyst.[5]

  • Residual Solvents: Solvents used during the reaction and workup.

Q3: How can I detect and quantify the purity of my this compound sample?

Several analytical techniques are suitable for assessing the purity of your product. The choice of method depends on the information required (e.g., chemical purity, enantiomeric purity, or structural confirmation).

Analytical MethodPrimary UseInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of chemical purity.Can separate and quantify the main product from most side products and unreacted starting materials.
Chiral HPLC Determination of enantiomeric purity.Separates and quantifies the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.).[6][]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of major impurities.Confirms the chemical structure of the desired product and can identify and quantify significant impurities.
Mass Spectrometry (MS) Identity confirmation and impurity identification.Confirms the molecular weight of the product and helps in identifying unknown impurities, often coupled with LC.[]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Incomplete reaction, significant amount of starting material remains.
Possible Cause Suggested Solution
Insufficient Boc₂O Use a slight excess (1.1 to 1.2 equivalents) of Boc₂O to ensure complete reaction.
Inadequate Base Ensure at least one equivalent of base is used to deprotonate the amino group and neutralize the acid formed during the reaction.
Low Reaction Temperature or Insufficient Time Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) and monitor the reaction progress by TLC or HPLC to ensure completion.
Poor Solubility of Starting Material Choose a suitable solvent system (e.g., dioxane/water, THF/water) to ensure all reactants are in solution.
Problem 2: Presence of a significant amount of di-Boc byproduct.
Possible Cause Suggested Solution
Excessive Boc₂O Avoid using a large excess of Boc₂O. Stick to 1.1-1.2 equivalents.
Use of DMAP as a catalyst DMAP can promote the formation of byproducts.[5] If used, ensure it is in catalytic amounts and the reaction is carefully monitored. Consider alternative bases like triethylamine or sodium hydroxide.
Reaction Conditions High temperatures and prolonged reaction times can sometimes lead to side reactions. Optimize these parameters.
Problem 3: Low enantiomeric purity (presence of the (S)-enantiomer).
Possible Cause Suggested Solution
Racemization of starting material Ensure the starting (R)-3-aminobutyric acid has high enantiomeric purity.
Racemization during Boc protection The Boc protection reaction under standard basic conditions is generally not prone to racemization. However, harsh conditions (very high temperatures or extreme pH) should be avoided.
Contamination Ensure all glassware and reagents are clean and free from any potential sources of the racemate or the other enantiomer.
Problem 4: Product is an oil and difficult to handle or purify.
Possible Cause Suggested Solution
Presence of impurities Oily products can be a result of residual solvents or other impurities.[8] Attempt to purify the product by flash chromatography.
Amorphous nature of the product The product may naturally be an oil or a low-melting solid. Crystallization can be attempted by dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly. Seeding with a small crystal can aid this process.[9][10] Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.[8]
Hygroscopic nature The product may be absorbing moisture from the air.[8] Ensure the product is dried thoroughly under high vacuum and stored in a desiccator.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve (R)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium hydroxide (1.1 eq) while stirring.

  • Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

    • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by crystallization or flash column chromatography if necessary.[4]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).[6]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate). The exact ratio should be optimized for baseline separation.[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and compare the retention times and peak areas of the enantiomers to a racemic standard to determine the enantiomeric excess.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product R_ABA (R)-3-aminobutyric acid Reaction Boc Protection in Dioxane/Water R_ABA->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Acidification & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Impurity_Formation R_ABA (R)-3-aminobutyric acid Target This compound R_ABA->Target Boc₂O, Base Unreacted Unreacted (R)-3-aminobutyric acid R_ABA->Unreacted Incomplete Reaction S_Enantiomer (S)-Enantiomer Impurity R_ABA->S_Enantiomer Starting Material Contamination Urea Urea Byproduct R_ABA->Urea Side Reaction (e.g., with DMAP) Boc2O Boc₂O Boc2O->Target DiBoc Di-Boc Derivative Target->DiBoc Excess Boc₂O Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Incomplete Reaction? Start->Q1 Q2 Major Byproducts Observed? Q1->Q2 No S1a Increase Boc₂O/Base Q1->S1a Yes Q3 Incorrect Enantiomeric Ratio? Q2->Q3 No S2a Reduce Excess Boc₂O Q2->S2a Yes S3a Check Starting Material Purity Q3->S3a Yes S1b Increase Reaction Time/Temp S1a->S1b S2b Avoid DMAP Catalyst S2a->S2b S3b Use Milder Conditions S3a->S3b

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mass spectrometry (MS) fragmentation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the analysis of fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: Why is my molecular ion (M+) peak weak or missing in the mass spectrum?

A: The absence or low intensity of the molecular ion peak is a common challenge, often indicating that the molecular ion is unstable and has readily fragmented.[1][2] Several factors can contribute to this:

  • High Ionization Energy: Techniques like Electron Ionization (EI) can impart significant energy, causing extensive fragmentation.[1]

  • Analyte Structure: Compounds such as highly branched alkanes, alcohols, and ethers are prone to fragmentation.[2][3]

  • In-source Fragmentation: Fragmentation can occur within the ion source before the ions enter the mass analyzer.[1][4] This can be caused by high source temperatures or voltages.[1][4][5]

Troubleshooting Steps:

  • Utilize a "softer" ionization technique: If using EI, consider switching to Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce initial fragmentation.[1][2]

  • Optimize ion source parameters: Lowering the source temperature and reducing the cone or fragmentor voltage can minimize in-source fragmentation.[4][5]

  • Derivatization: For molecules with active hydrogens, derivatization can increase the stability of the molecular ion.[1]

Q2: I am observing unexpected peaks in my mass spectrum. What are the possible causes?

A: Unexpected peaks can arise from various sources, including contamination, co-eluting species, or unintended ion chemistry.

  • Contamination: Contaminants can be introduced from solvents, glassware, the LC system, or the sample itself.[1][6] Common contaminants include siloxanes from septa and phthalates from plastics.[6]

  • Adduct Formation: In ESI, molecules can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), leading to peaks at higher m/z values than the expected protonated molecule ([M+H]⁺).[1][7][8] These can originate from glassware, solvents, or the biological matrix.[7]

  • In-source Fragmentation: As mentioned previously, fragmentation within the ion source can generate unexpected fragment ions.[4]

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, or components of the matrix can be ionized and appear as unexpected peaks.[9]

Troubleshooting Steps:

  • Run a blank: Injecting a solvent blank can help identify peaks originating from the system or solvents.[10]

  • Check for common contaminants: Look for characteristic peaks of known contaminants. For example, siloxanes often show a repeating pattern of peaks.[6]

  • Optimize mobile phase: To minimize alkali metal adducts, lower the pH of the mobile phase with an acid like formic acid to favor protonation.[11] Using plastic vials instead of glass can also help.[7]

  • Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[7]

Q3: My fragmentation pattern is not reproducible between runs. What could be the issue?

A: Lack of reproducibility can be frustrating and points to instability in the experimental conditions.

  • Fluctuating Source Conditions: Inconsistent source temperatures or voltages will lead to variable in-source fragmentation.

  • Unstable Spray (ESI): An unstable electrospray can cause fluctuating ion signals and, consequently, inconsistent fragmentation.[10][12] This can be due to a clogged emitter, incorrect positioning, or inappropriate gas flow rates.

  • Chromatographic Variability: Shifts in retention time can lead to analyzing different co-eluting species from run to run, altering the observed mass spectrum.

  • Sample Degradation: The analyte may be degrading in the autosampler over the course of the analytical run.

Troubleshooting Steps:

  • Monitor Instrument Parameters: Ensure that source temperatures, voltages, and gas flows are stable throughout the analysis.

  • Check the ESI Source: Visually inspect the spray for stability. Clean or replace the emitter if necessary.

  • Evaluate Chromatography: Overlay total ion chromatograms (TICs) from multiple runs to check for retention time shifts.

  • Assess Sample Stability: Analyze a fresh sample to see if the fragmentation pattern is consistent with the initial runs.

Troubleshooting Guides

Guide 1: Diagnosing and Minimizing In-Source Fragmentation

This guide provides a systematic workflow to identify and reduce fragmentation occurring in the ion source.

A Observe Unexpected Fragments or Weak Molecular Ion B Hypothesis: In-Source Fragmentation (ISF) is Occurring A->B C Reduce Cone/Fragmentor/Declustering Voltage B->C D Monitor [M+H]+ to Fragment Ratio C->D E Ratio Improved? D->E F Lower Source/Desolvation Temperature E->F No H Problem Resolved? E->H Yes G Monitor Signal Intensity and Fragmentation F->G G->H I Further Optimization/Investigation Needed H->I No J END: ISF Minimized H->J Yes

Troubleshooting workflow for in-source fragmentation.

Experimental Protocol: Optimizing Source Conditions to Reduce In-Source Fragmentation

  • Initial Assessment: Infuse a solution of the analyte at a known concentration and acquire a full scan mass spectrum using the current method parameters. Note the relative intensities of the molecular ion and any suspected in-source fragments.

  • Cone/Fragmentor Voltage Optimization:

    • Gradually decrease the cone (or fragmentor/declustering) voltage in increments of 5-10 V.[2]

    • Acquire a spectrum at each new voltage setting.

    • Monitor the ratio of the molecular ion intensity to the fragment ion intensities.

    • Identify the voltage that maximizes the molecular ion signal while minimizing fragmentation.

  • Source Temperature Optimization:

    • Set the cone/fragmentor voltage to the optimized value from the previous step.

    • Decrease the source or desolvation temperature in 10-20°C increments.

    • Acquire a spectrum at each new temperature setting.

    • Find a temperature that maintains good signal intensity but reduces fragmentation.

  • Gas Flow Rate Adjustment:

    • While generally less impactful on fragmentation, optimizing nebulizer and drying gas flows can improve spray stability and, indirectly, reduce fragmentation. Adjust these parameters to achieve the most stable and intense signal.

  • Final Verification: With the optimized source parameters, inject the sample again to confirm that in-source fragmentation has been minimized and that the desired molecular ion is now clearly observable.

Guide 2: Identifying and Mitigating Adduct Formation

This guide outlines a process for troubleshooting issues arising from the formation of adduct ions, particularly sodium and potassium adducts in ESI.

A Observe Peaks at [M+23]+ and/or [M+39]+ B Hypothesis: Sodium and/or Potassium Adduct Formation A->B C Check for Sources of Alkali Metals B->C D Modify Mobile Phase B->D E Switch to Plastic Vials/Containers C->E F Use High-Purity Solvents C->F G Add Formic Acid (0.1%) to Mobile Phase D->G H Monitor [M+H]+ vs. Adduct Ion Intensity E->H F->H G->H I Adducts Reduced? H->I J END: Adduct Formation Minimized I->J Yes K Consider Adding Acetate Salt of Dominant Adduct I->K No

Troubleshooting workflow for adduct ion formation.

Experimental Protocol: Minimizing Alkali Metal Adducts

  • Identify Potential Sources:

    • Glassware: Sodium and potassium can leach from glass vials and containers.[7]

    • Solvents: Ensure the use of high-purity, LC-MS grade solvents, as lower grades can contain metal ion impurities.[7]

    • Reagents: Avoid using sodium or potassium-based buffers or salts in the mobile phase or sample preparation.

    • Sample Matrix: Biological samples often have high concentrations of endogenous salts.[7]

  • Systematic Changes and Evaluation:

    • Switch to Plasticware: Replace all glass vials and containers with polypropylene alternatives and re-analyze the sample.[7]

    • Prepare Fresh Mobile Phase: Use fresh, high-purity solvents and additives.

    • Acidify the Mobile Phase: Add 0.1% formic acid to the mobile phase. The excess protons will compete with the metal ions for the analyte, promoting the formation of the [M+H]⁺ ion.[11]

    • Controlled Adduct Formation (Advanced): If adducts cannot be eliminated and the protonated molecule provides a poor signal, consider intentionally driving the formation of a single adduct. This can be done by adding a small amount of an acetate salt (e.g., sodium acetate or potassium acetate) of the desired adduct to the mobile phase.[11] This can provide a more consistent and sometimes more intense signal than the protonated molecule.

Data Presentation

Table 1: Effect of Cone Voltage on In-Source Fragmentation

Cone Voltage (V)Molecular Ion [M+H]⁺ Intensity (counts)Fragment Ion [F]⁺ Intensity (counts)[M+H]⁺ / [F]⁺ Ratio
8050,000200,0000.25
60150,000150,0001.00
40400,00075,0005.33
20600,00025,00024.00

This table illustrates how decreasing the cone voltage can significantly increase the relative abundance of the molecular ion compared to a key fragment ion.

Table 2: Impact of Mobile Phase Additive on Adduct Formation

Mobile Phase Additive[M+H]⁺ Intensity[M+Na]⁺ Intensity[M+K]⁺ Intensity
None1.2 x 10⁵5.8 x 10⁵2.1 x 10⁵
0.1% Formic Acid8.9 x 10⁵0.5 x 10⁵< 1.0 x 10⁴
5mM Ammonium Acetate7.5 x 10⁵1.1 x 10⁵0.2 x 10⁵

This table demonstrates the effectiveness of adding formic acid to the mobile phase to suppress sodium and potassium adduct formation and enhance the signal of the protonated molecule.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral building blocks is a critical component of synthesis and quality control. (R)-N-Boc-3-aminobutyric acid is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the structure and purity of such molecules.

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and a structurally related analogue, N-Boc-β-alanine. This comparison is intended to aid researchers in spectral interpretation and quality assessment of N-Boc protected β-amino acids.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and N-Boc-β-alanine in deuterated chloroform (CDCl₃). The data is compiled from spectral databases and commercial sources. It is important to note that chemical shifts can vary slightly based on solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~11.0 (broad s)br s1HCOOH
~5.0 (broad d)br d1HNH
4.08 - 3.98m1HCH
2.59 - 2.49m2HCH₂
1.44s9HC(CH₃)₃
1.22d3HCH₃
N-Boc-β-alanine ~10.5 (broad s)br s1HCOOH
~5.2 (broad t)br t1HNH
3.42q2HCH₂-N
2.61t2HCH₂-C=O
1.44s9HC(CH₃)₃

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 177.0COOH
155.2N-C=O
79.4C (CH₃)₃
43.1C H
41.2C H₂
28.4C(C H₃)₃
20.6C H₃
N-Boc-β-alanine 176.5COOH
156.0N-C=O
79.5C (CH₃)₃
36.4C H₂-N
34.9C H₂-C=O
28.4C(C H₃)₃

Experimental Protocols

A standardized protocol is essential for obtaining reproducible NMR data. The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra for N-Boc protected amino acids.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the N-Boc protected amino acid.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

  • Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent (CDCl₃).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use standard parameters (e.g., 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., 1024 scans, 2-second relaxation delay).

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra using appropriate NMR processing software.

  • Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecular structure.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of N-Boc protected amino acids.

G Workflow for NMR Analysis of N-Boc-Amino Acids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_h1 Acquire 1H Spectrum setup->acq_h1 acq_c13 Acquire 13C Spectrum setup->acq_c13 process Process Spectra (FT, Phase, Baseline) acq_h1->process acq_c13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Assign Signals & Integrate calibrate->analyze report report analyze->report Final Report

Caption: General workflow for the NMR analysis of N-Boc protected amino acids.

A Comparative Guide to the Mass Spectrometry Analysis of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of (R)-N-Boc-3-aminobutyric acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules. We present a detailed examination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, offering insights into their respective strengths and limitations for the characterization and quantification of this chiral compound. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in method selection and implementation.

Introduction to this compound Analysis

This compound is a protected form of (R)-3-aminobutyric acid, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and organic chemistry to prevent unwanted side reactions. Accurate and reliable analytical methods are crucial for verifying the identity, purity, and enantiomeric integrity of this compound. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for these analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of this compound as it can be performed directly on the molecule without the need for derivatization. Chiral separation can be achieved using specialized chiral columns.

Predicted Mass Spectrum and Fragmentation Pattern

Based on the known fragmentation behavior of N-Boc protected amino acids, the electrospray ionization (ESI) mass spectrum of this compound in positive ion mode is predicted to show a protonated molecule [M+H]⁺ at m/z 204.12. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to yield several characteristic fragment ions due to the lability of the Boc group.

Predicted Fragment Ion m/z (monoisotopic) Neutral Loss Description
[M+H]⁺204.12-Protonated molecule
[M+H - C₄H₈]⁺148.0656.06 Da (isobutylene)Loss of isobutylene from the Boc group.
[M+H - Boc]⁺104.07100.05 Da (Boc group)Complete loss of the Boc protecting group.
[M+H - C₄H₈O₂]⁺116.0788.05 DaLoss of the entire Boc group minus a hydrogen.
[M+H - CO₂]⁺160.1344.00 DaLoss of carbon dioxide from the carboxylic acid.
Experimental Protocol: Chiral LC-MS/MS

This protocol outlines a method for the chiral separation and analysis of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

LC Parameters:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

MS Parameters (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan of m/z 204.12.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a high-resolution technique that can also be used for the analysis of aminobutyric acid isomers. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization method for this purpose.

Derivatization and Fragmentation

A two-step derivatization process is typically employed: esterification of the carboxylic acid group followed by silylation of the amine group. For (R)-3-aminobutyric acid (after removal of the Boc group), this would result in a derivatized molecule amenable to GC-MS analysis. The fragmentation of the silylated derivative in the mass spectrometer will be characteristic of the derivatizing group and the original molecule's structure.

Experimental Protocol: Chiral GC-MS of Derivatized (R)-3-aminobutyric acid

This protocol describes the analysis of the enantiomers of 3-aminobutyric acid after derivatization.

Derivatization (Example with Silylation):

  • The N-Boc protecting group must first be removed using an appropriate method (e.g., treatment with trifluoroacetic acid).

  • Dry the resulting (R)-3-aminobutyric acid sample completely under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

GC Parameters:

  • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 200°C at 5°C/min.

    • Hold at 200°C for 5 min.

  • Injection Mode: Split (10:1).

MS Parameters (Electron Ionization):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full Scan (m/z 40-400).

Comparison of LC-MS and GC-MS for this compound Analysis

Feature LC-MS GC-MS
Sample Preparation Minimal, direct analysis of the N-Boc protected form.Requires removal of the Boc group and subsequent derivatization.
Analysis Time Relatively short, typically under 30 minutes.Can be longer due to the derivatization step and GC run time.
Sensitivity High, especially with tandem MS.High, particularly in selected ion monitoring (SIM) mode.
Chiral Separation Achieved with chiral columns.Achieved with chiral columns.
Fragmentation Softer ionization (ESI) leads to prominent molecular ions and predictable fragmentation of the Boc group.Harsher ionization (EI) leads to extensive fragmentation, which can be complex but provides a detailed fingerprint.
Compound Scope Well-suited for thermally labile and non-volatile compounds.Limited to volatile or derivatizable compounds.
Ease of Use Generally considered more straightforward for this type of analyte.The derivatization step adds complexity and potential for variability.

Visualizing the Analytical Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS and GC-MS analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start This compound Sample Dissolve Dissolve in Solvent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute LC Chiral LC Separation Dilute->LC MS ESI-MS Detection LC->MS MSMS MS/MS Fragmentation MS->MSMS Process Data Analysis MSMS->Process

Caption: Experimental workflow for the LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start This compound Sample Deprotection Boc Group Removal Start->Deprotection Derivatization Derivatization (e.g., Silylation) Deprotection->Derivatization GC Chiral GC Separation Derivatization->GC MS EI-MS Detection GC->MS Process Data Analysis MS->Process

Caption: Experimental workflow for the GC-MS analysis of derivatized (R)-3-aminobutyric acid.

Conclusion

Both LC-MS and GC-MS are highly effective techniques for the analysis of this compound and its enantiomer. The choice between the two methods will depend on the specific requirements of the analysis.

  • LC-MS is the more direct approach, requiring minimal sample preparation and providing excellent sensitivity and specificity for the intact protected amino acid. It is particularly advantageous for routine quality control and high-throughput screening.

  • GC-MS , while requiring a more involved sample preparation process including deprotection and derivatization, offers very high chromatographic resolution and detailed mass spectral information from electron ionization. This can be beneficial for structural confirmation and for the analysis of complex matrices where high separation efficiency is paramount.

By understanding the principles, protocols, and comparative performance of these mass spectrometry-based methods, researchers can confidently select and implement the most appropriate analytical strategy for their studies involving this compound.

A Comparative Guide to the FTIR Spectrum of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of molecules like (R)-N-Boc-3-aminobutyric acid is crucial. Fourier-transform infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify the key functional groups within a molecule, offering a unique spectroscopic fingerprint. This guide presents a detailed analysis of the expected FTIR spectrum of this compound, compares it with structurally similar alternatives, and provides the necessary experimental protocols for data acquisition.

Comparison of Vibrational Frequencies

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid and a Boc-protected amine. The table below summarizes the expected characteristic infrared absorption peaks for this compound and compares them with two common alternatives, N-Boc-glycine and N-Boc-β-alanine. This data is compiled from established infrared spectroscopy correlation tables.[1][2][3][4][5]

Vibrational Mode Functional Group This compound (Expected, cm⁻¹) N-Boc-glycine (Expected, cm⁻¹) N-Boc-β-alanine (Expected, cm⁻¹) Intensity/Description
O-H StretchCarboxylic Acid2500-33002500-33002500-3300Strong, Very Broad
N-H StretchBoc-protected Amine3310-33503310-33503310-3350Medium, Sharp
C-H StretchAliphatic2850-30002850-30002850-3000Medium
C=O StretchCarboxylic Acid~1710~1710~1710Strong
C=O StretchCarbamate (Boc)~1685-1705~1685-1705~1685-1705Strong
N-H BendBoc-protected Amine1510-15401510-15401510-1540Medium
C-O StretchCarboxylic Acid1210-13201210-13201210-1320Strong
C-N StretchCarbamate (Boc)1020-12501020-12501020-1250Medium

Note: The exact peak positions can vary based on the physical state of the sample (solid or solution), solvent used, and intermolecular interactions such as hydrogen bonding. For carboxylic acids, the O-H stretching band is typically very broad due to hydrogen-bonded dimers.[1][6][7][8][9] The carbonyl (C=O) stretching frequency of the carboxylic acid is also influenced by hydrogen bonding and generally appears around 1710 cm⁻¹ for the dimeric form.[6][8][9] The Boc protecting group typically shows a characteristic carbonyl stretch at a slightly lower wavenumber than the carboxylic acid carbonyl.[10]

Experimental Protocol: Acquiring the FTIR Spectrum of a Solid Sample

This protocol outlines the potassium bromide (KBr) pellet method, a common technique for obtaining the FTIR spectrum of a solid organic compound.[11][12]

Materials:

  • This compound (or alternative)

  • FTIR grade potassium bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the sample and KBr together in the mortar until a fine, homogeneous powder is obtained. The mixture should have a consistent, talc-like appearance.

  • Pellet Formation:

    • Assemble the pellet die. Transfer a small amount of the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction, normalization).

An alternative method for solid samples is the "Thin Solid Film" method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[13]

Workflow for FTIR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting an FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Process Process Spectrum Spectrum->Process Interpret Interpret Peaks Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for FTIR analysis of a solid sample.

This comprehensive guide provides the foundational information for the analysis and comparison of the FTIR spectrum of this compound. By understanding the characteristic vibrational frequencies and following standardized experimental protocols, researchers can effectively utilize FTIR spectroscopy for structural elucidation and quality control in their scientific endeavors.

References

A Comparative Guide to Chiral HPLC Methods for (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for the Enantiomeric Purity Assessment of a Key Chiral Building Block.

The enantiomeric purity of (R)-N-Boc-3-aminobutyric acid, a crucial building block in the synthesis of various pharmaceuticals, is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the accurate determination of its enantiomeric purity. The information presented herein is supported by experimental data from various sources to facilitate informed method selection and development.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC stands as the most widely employed technique for the separation of enantiomers due to its high resolution, robustness, and applicability to a broad range of compounds. The selection of the appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. For N-protected amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated significant utility.

Polysaccharide-Based CSPs

Polysaccharide-derived CSPs, particularly those based on cellulose and amylose derivatives, are renowned for their broad enantioselectivity.[1] Columns such as CHIRALCEL® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), are frequently used for the separation of N-protected amino acids.[2][] These separations are typically performed in normal-phase mode, utilizing a mobile phase consisting of a non-polar solvent like n-hexane and a polar alcohol modifier, such as 2-propanol.[2] The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin A, offer a multimodal separation mechanism, allowing for use in reversed-phase, normal-phase, and polar organic modes.[4] For t-Boc protected amino acids, the reversed-phase mode is often a viable option.[5] These columns can provide unique selectivity and are a valuable alternative to polysaccharide-based CSPs.

Comparison of Analytical Methods

While chiral HPLC is the predominant technique, other methods can also be employed for the enantiomeric analysis of this compound. The following table summarizes the key performance characteristics of these alternative methods.

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers with a solid chiral stationary phase.Separation using a supercritical fluid mobile phase and a chiral stationary phase.[6]Separation of volatile and thermally stable enantiomers on a chiral capillary column.[7]Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Derivatization Generally not required.Generally not required.Required to increase volatility and thermal stability.May be required to introduce a charge or improve interaction with the chiral selector.
Speed Moderate analysis times.Significantly faster than HPLC.[8]Fast analysis times.Very fast analysis times.
Resolution High resolution achievable.High resolution achievable.Very high resolution achievable.High resolution achievable.
Sensitivity Good sensitivity with UV detection.Good sensitivity with various detectors.Very high sensitivity with mass spectrometry.High sensitivity with various detectors.
Solvent Consumption Higher organic solvent consumption.Reduced organic solvent consumption (greener).[9]Minimal solvent consumption.Very low solvent and sample consumption.
Instrumentation Widely available.Specialized instrumentation required.Widely available.Specialized instrumentation required.

Experimental Protocols

Chiral HPLC Method Development Workflow

A systematic approach is crucial for developing a robust chiral HPLC method. The following workflow provides a general guideline for the enantioseparation of this compound.

Chiral_HPLC_Workflow cluster_screening Phase 1: Column and Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Start Select CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) Screen_NP Screen Normal-Phase (e.g., Hexane/IPA) Start->Screen_NP Screen_RP Screen Reversed-Phase (e.g., ACN/Water) Start->Screen_RP Screen_PO Screen Polar Organic (e.g., MeOH/ACN) Start->Screen_PO Eval1 Evaluate Initial Separation Screen_NP->Eval1 Screen_RP->Eval1 Screen_PO->Eval1 Optimize_MP Optimize Mobile Phase Ratio Eval1->Optimize_MP Promising Separation Optimize_Add Optimize Additive (e.g., TFA, DEA) Optimize_MP->Optimize_Add Optimize_Flow Optimize Flow Rate Optimize_Add->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Eval2 Evaluate Resolution and Peak Shape Optimize_Temp->Eval2 Eval2->Optimize_MP Needs Improvement Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Eval2->Validate Acceptable Performance Final_Method Finalized Chiral HPLC Method Validate->Final_Method

Caption: A general workflow for chiral HPLC method development.

Illustrative Chiral HPLC Protocol (Starting Point)

This protocol is a starting point for the chiral separation of N-Boc-3-aminobutyric acid on a polysaccharide-based CSP. Optimization will likely be required.

Table 1: Chiral HPLC Method Parameters

ParameterValue
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C
Detection UV at 210-230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Alternative Method Protocols (General Approach)

Chiral GC-MS
  • Derivatization: The carboxyl and amino groups of N-Boc-3-aminobutyric acid must be derivatized to increase volatility. A common approach involves esterification of the carboxylic acid followed by acylation of the amino group.

  • GC Separation: A chiral capillary column, such as one coated with a cyclodextrin derivative, is used for the separation of the diastereomeric derivatives.

  • MS Detection: Mass spectrometry provides high sensitivity and structural information for peak identification.

Chiral SFC
  • Column: Polysaccharide-based CSPs are commonly used.

  • Mobile Phase: Supercritical CO2 is the primary mobile phase component, with a polar co-solvent such as methanol or ethanol.[8] Additives like diethylamine (for basic compounds) or TFA (for acidic compounds) may be used to improve peak shape.

  • Detection: UV detection is common, and SFC is also compatible with mass spectrometry.

Chiral CE
  • Capillary: A fused-silica capillary is typically used.

  • Background Electrolyte (BGE): The BGE contains a chiral selector, such as a cyclodextrin derivative or a macrocyclic antibiotic.[7]

  • Separation: An electric field is applied across the capillary, and the enantiomers migrate at different velocities due to their differential interactions with the chiral selector.

Logical Relationships in Chiral Method Selection

The choice of the most appropriate analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics.

Method_Selection cluster_requirements Analytical Requirements cluster_methods Recommended Method High_Throughput High Throughput Needed? SFC Chiral SFC High_Throughput->SFC Yes HPLC Chiral HPLC High_Throughput->HPLC No High_Sensitivity High Sensitivity Needed? GC_MS Chiral GC-MS High_Sensitivity->GC_MS Yes High_Sensitivity->HPLC Moderate Need Green_Method Greener Method Preferred? Green_Method->SFC Yes CE Chiral CE Green_Method->CE Yes Existing_Instrumentation Utilize Existing HPLC/GC? Existing_Instrumentation->GC_MS Yes (GC) Existing_Instrumentation->HPLC Yes (HPLC)

Caption: Decision-making logic for chiral analysis method selection.

References

A Researcher's Guide to the Validation of Analytical Methods for Aminobutyric Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aminobutyric acids is crucial for advancing research in neuroscience, drug development, and food science. This guide provides a comprehensive comparison of validated analytical methods for the determination of aminobutyric acid isomers—α-aminobutyric acid, β-aminobutyric acid, and the widely studied γ-aminobutyric acid (GABA).

This document outlines and compares the performance of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Detailed experimental protocols for key methods are provided, along with a comparative analysis of common derivatization agents. Furthermore, this guide presents a visual workflow for analytical method validation based on ICH Q2(R2) guidelines and a decision tree to aid in the selection of the most appropriate analytical method for your specific research needs.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for aminobutyric acids depends on several factors, including the required sensitivity, the sample matrix, and the need to separate isomeric forms. The following table summarizes the performance characteristics of various validated methods.

Analytical MethodAnalyte(s)Derivatization AgentLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-FLD GABAOPA/MPA0.2 - 0.9 µg/mL[1]0.004 µg/mL[1]0.02 µg/mL[1]~100%[1]
HPLC-DAD GABA2-Hydroxynaphthaldehyde (HN)40 - 600 µg/mL[1]1 µg/mL[1]5 µg/mL[1]~100%[1]
HPLC-UV GABADansyl Chloride2 - 1000 µg/mL0.35 µg/mL1.15 µg/mL98.5 - 101.2%
HPLC-UV GABADABS-Cl1 - 100 µg/mL[2]0.2 mg/kg[2]0.6 mg/kg[2]93.95 - 103.90%[2]
GC-FID GABAPropyl ChloroformateNot Specified1.00 nmol/100 µL[3]2.00 nmol/100 µL[3]94.2 - 96.4%[3]
GC-MS/MS GABA & Glutamic AcidMethylation0.5 - 100 µg/mL[4]250 ng/mL[4]0.5 µg/mL[4]Not Specified
UPLC-MS/MS GABA & Glutamic AcidNone3.4 - 2500 ng/mL (GABA)[5][6][7]0.12 ng/mL (GABA)[6][7]3.4 ng/mL (GABA)[5][6][7]Not Specified
UPLC-MS/MS α-ABA, β-ABA, GABAAQCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
LC-MS/MS α-ABA, β-ABA, GABA IsomersNoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

HPLC-FLD Analysis of GABA with OPA/MPA Derivatization[1]
  • Sample Preparation:

    • Prepare GABA solutions in ultrapure water.

    • For derivatization, mix 500 µL of the GABA solution with 100 µL of 25 mg/mL o-phthalaldehyde (OPA) in methanol, 375 µL of borate buffer (pH 9.9), and 25 µL of 3-mercaptopropionic acid (MPA).

    • Vortex the resulting solution and keep it in the dark at room temperature for 1 minute before injection.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu LC-20AD with fluorescence detector.

    • Column: Zorbax 300SB C18 (4.6 mm × 150 mm, 3.5 µm).

    • Mobile Phase: 0.05 M sodium acetate, tetrahydrofuran, and methanol (50:1:49, v/v), adjusted to pH 4.0.

    • Flow Rate: 1 mL/min (isocratic).

    • Injection Volume: 10 µL.

    • Detection: Excitation at 337 nm, Emission at 454 nm.

GC-MS Analysis of GABA with Propyl Chloroformate Derivatization[3]
  • Sample Preparation (from Tall Fescue Herbage):

    • Extract GABA from the sample using an ethanol/water (80:20, v/v) solution at room temperature.

    • Use a commercially available kit (e.g., Phenomenex EZ:faast) for the derivatization of the extracted amino acids with propyl chloroformate. Follow the manufacturer's instructions.

  • Chromatographic Conditions:

    • GC System: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: 30 m, 5% phenyl/95% dimethylpolysiloxane column.

    • Analysis Time: Approximately 28 minutes for clean separation.

    • Detection: FID for quantification and MS for identity confirmation.

UPLC-MS/MS Analysis of GABA and Glutamic Acid (Derivatization-Free)[5][6][7]
  • Sample Preparation (from Human Plasma):

    • Perform protein precipitation from the plasma sample.

    • Conduct subsequent solid-phase extraction using acetonitrile.

  • Chromatographic Conditions:

    • UPLC System: Acquity UPLC system.

    • Column: Acquity UPLC HSS reversed-phase C18 column.

    • Mobile Phase: Gradient elution using a suitable mobile phase composition (e.g., water with formic acid and methanol).

    • Detection: Electrospray ionization (ESI) in positive mode with selective reaction monitoring (SRM) on a tandem mass spectrometer.

Comparison of Derivatization Agents

Derivatization is often a necessary step in the analysis of aminobutyric acids to enhance their chromatographic retention and detection sensitivity. The choice of derivatization agent significantly impacts the method's performance.

Derivatization AgentAdvantagesDisadvantages
o-Phthalaldehyde (OPA) - Rapid reaction time. - High sensitivity with fluorescence detection. - Simple sample preparation.[1]- Derivatives can be unstable.[1]
Dansyl Chloride - Forms stable derivatives. - Good for both UV and fluorescence detection.- Slower reaction time, often requiring heating.
2-Hydroxynaphthaldehyde (HN) - Forms more stable derivatives compared to OPA.[1]- Lower sensitivity compared to OPA.[1] - Requires heating for derivatization.[1]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) - Can be used for the simultaneous analysis of multiple aminobutyric acid isomers.- May require more complex chromatographic conditions for separation.
Propyl Chloroformate - Suitable for GC analysis, creating volatile derivatives.- Derivatization kits can be costly.
Silylation Reagents (e.g., MSTFA) - Commonly used for GC-MS analysis to increase volatility.- Derivatives can be sensitive to moisture.

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the analytical method validation workflow and a decision tree for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_documentation 3. Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance ICH Q2(R2) specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_protocol Validation Protocol robustness->validation_protocol validation_report Validation Report validation_protocol->validation_report

Caption: Workflow for the validation of an analytical method based on ICH Q2(R2) guidelines.

Method_Selection_Decision_Tree cluster_criteria cluster_methods start Start: Define Analytical Needs isomer_separation Isomer Separation Required? start->isomer_separation sensitivity High Sensitivity Needed? isomer_separation->sensitivity No uplc_msms UPLC-MS/MS isomer_separation->uplc_msms Yes matrix Complex Sample Matrix? sensitivity->matrix Yes hplc_uv HPLC-UV (Dansyl/HN) sensitivity->hplc_uv No gc_ms GC-MS matrix->gc_ms Yes hplc_fld HPLC-FLD (OPA) matrix->hplc_fld No

Caption: Decision tree for selecting an analytical method for aminobutyric acids.

References

A Comparative Guide to (R)- and (S)-N-Boc-3-aminobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and peptide synthesis, the stereochemistry of building blocks is of paramount importance, often dictating the biological activity, efficacy, and safety of the final therapeutic agent. This guide provides a detailed comparison of the (R)- and (S)-enantiomers of N-Boc-3-aminobutyric acid, two pivotal non-proteinogenic amino acids. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct characteristics and applications, offering a valuable resource for researchers and scientists.

Physicochemical Properties

The introduction of the tert-butyloxycarbonyl (Boc) protecting group to 3-aminobutyric acid modifies its physicochemical properties, rendering it suitable for solid-phase peptide synthesis (SPPS). While the core molecular formula and weight are identical for both enantiomers, their stereochemical arrangement leads to differences in their interaction with other chiral molecules and polarized light.

Property(R)-N-Boc-3-aminobutyric acid(S)-N-Boc-3-aminobutyric acid
CAS Number 159991-23-8[1]158851-30-0[2]
Molecular Formula C₉H₁₇NO₄[1]C₉H₁₇NO₄[2]
Molecular Weight 203.24 g/mol [1]203.24 g/mol [2]
Appearance Off-white powder[1]White to off-white powder[2]
Melting Point 104-107 °C[3]99 °C[4]
pKa (Predicted) 4.43 ± 0.10[5]4.43 ± 0.10[4]
Solubility -Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.; Slightly soluble in water.[2][4]
Optical Activity Consistent with (R)-configuration[5]Consistent with (S)-configuration[4]

Stereospecific Applications in Synthesis and Drug Development

The distinct spatial arrangement of the amino group in the (R)- and (S)-enantiomers of N-Boc-3-aminobutyric acid makes them suitable for different applications, particularly in the synthesis of chiral drugs and peptides where stereochemistry is critical for biological function.

This compound is a crucial building block in the synthesis of complex pharmaceutical compounds. Its deprotected form, (R)-3-aminobutyric acid, is a key raw material in the production of the antiretroviral drug Dolutegravir, which is used for the treatment of HIV. The specific stereochemistry of the (R)-enantiomer is essential for the drug's efficacy. This enantiomer is also utilized in the synthesis of modified peptides to enhance stability or confer specific biological activities.

(S)-N-Boc-3-aminobutyric acid finds its application in the synthesis of various bioactive molecules. It is used in the creation of aza-analogues of macrosphelides, which are known for their potent biological activities.[2] Furthermore, this enantiomer is employed in the synthesis of hybrid peptides with unique helical structures (12/10-helices) and in the development of potential therapeutics for autoimmune and inflammatory diseases.[2]

Biological Activity: An Enantiomer-Specific Landscape

While data on the direct biological activity of the N-Boc protected forms is scarce, the stereochemistry of the underlying 3-aminobutyric acid is known to be critical for its biological effects. After the in vivo or in vitro removal of the Boc group, the resulting enantiomers of 3-aminobutyric acid are expected to interact differently with biological targets.

For instance, studies on the closely related 4-amino-3-hydroxybutanoic acid (GABOB) have shown that its enantiomers exhibit different activities at GABA receptors. The (R)-enantiomer of GABOB is a more potent agonist at GABA(B) and GABA(C) receptors, while the (S)-enantiomer is more active at GABA(A) receptors.[6] This highlights the principle that the spatial orientation of functional groups is a key determinant of interaction with chiral biological macromolecules like receptors and enzymes. It is therefore highly probable that the (R) and (S) enantiomers of 3-aminobutyric acid will also display distinct pharmacological profiles.

Experimental Protocols

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (R)- and (S)-N-Boc-3-aminobutyric acid is critical for their application in pharmaceuticals and peptide synthesis. Chiral HPLC is a standard method for separating and quantifying these enantiomers.

Objective: To separate the (R) and (S) enantiomers of N-Boc-3-aminobutyric acid.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, such as one based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T).[7][8]

  • Mobile phase: A mixture of an organic modifier (e.g., methanol or isopropanol) and a buffered aqueous solution or an organic solvent like hexane.[7][9]

  • Sample: A solution of racemic N-Boc-3-aminobutyric acid in the mobile phase.

General Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the sample solution onto the column.

  • Elution: Elute the enantiomers with the mobile phase in an isocratic mode.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

G Chiral HPLC Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_results Data Processing prep_sample Dissolve Racemic Mixture in Mobile Phase injection Inject Sample prep_sample->injection prep_system Equilibrate Chiral Column prep_system->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Peak Areas (R vs. S) chromatogram->quantification

Caption: Workflow for the chiral separation of enantiomers.

Incorporation into a Peptide via Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Both enantiomers of N-Boc-3-aminobutyric acid are used as building blocks in Boc-SPPS. The general protocol for incorporating an amino acid into a growing peptide chain on a solid support is outlined below.

Objective: To couple (R)- or (S)-N-Boc-3-aminobutyric acid to a resin-bound peptide.

Materials:

  • (R)- or (S)-N-Boc-3-aminobutyric acid

  • Peptide synthesis resin (e.g., Merrifield resin) with the initial amino acid attached.[10]

  • Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).[11]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Neutralization base: e.g., Diisopropylethylamine (DIEA) in DCM.

General Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with TFA in DCM.

  • Washing: Wash the resin extensively with DCM and DMF to remove residual TFA and by-products.

  • Neutralization: Neutralize the resulting ammonium salt with a solution of DIEA in DCM.

  • Washing: Wash the resin again with DCM.

  • Coupling: Activate the carboxylic acid of the incoming (R)- or (S)-N-Boc-3-aminobutyric acid with coupling reagents (e.g., DIC/HOBt) in DMF and add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Cycle Repetition: Repeat steps 2-7 for the addition of subsequent amino acids.

G Boc-SPPS Cycle start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling Couple next N-Boc-Amino Acid wash2->coupling wash3 Wash coupling->wash3 end Elongated Peptide wash3->end end->deprotection Repeat for next cycle

Caption: A single cycle in Boc solid-phase peptide synthesis.

Conclusion

The choice between (R)- and (S)-N-Boc-3-aminobutyric acid is dictated by the specific stereochemical requirements of the target molecule. While their basic chemical properties are similar, their applications and biological implications are distinct and enantiomer-specific. The (R)-enantiomer is notably a key precursor for the antiretroviral drug Dolutegravir, whereas the (S)-enantiomer is utilized in the synthesis of other classes of bioactive compounds. The pronounced stereoselectivity observed in related molecules underscores the importance of using the enantiomerically pure forms of these building blocks in drug discovery and development. This guide provides a foundational understanding for researchers to make informed decisions in their synthetic and pharmacological endeavors. Further direct comparative studies would be invaluable to fully elucidate the performance differences between these two important chiral building blocks.

References

(R)-N-Boc-3-aminobutyric acid vs Fmoc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: (R)-N-Boc-3-aminobutyric acid vs. Fmoc-3-aminobutyric acid

For researchers and professionals in drug development and peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that influences the efficiency, purity, and overall success of a synthetic strategy. This guide provides an objective comparison between two commonly used protected forms of 3-aminobutyric acid: this compound and Fmoc-3-aminobutyric acid.

Introduction to the Compounds

This compound is a non-proteinogenic amino acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] The Boc group is known for its stability in basic and nucleophilic conditions and its easy removal under acidic conditions.[3][4][5] This protecting group strategy is well-established and often favored for the synthesis of long or hydrophobic peptides that are prone to aggregation.[3][6][7]

Fmoc-3-aminobutyric acid utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This strategy is characterized by the base-lability of the Fmoc group, which can be removed under mild basic conditions, typically with piperidine.[][9][10] The Fmoc strategy is currently the mainstream choice for solid-phase peptide synthesis (SPPS), especially for automated synthesis and for peptides containing acid-sensitive residues.[3][][9]

Core Chemical Principles and Strategic Comparison

The primary distinction between the Boc and Fmoc strategies lies in the conditions required for their removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by secondary amines like piperidine.[3][9] This fundamental difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage reagents.[3]

The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. In contrast, the Boc/Bzl (benzyl) strategy is semi-orthogonal because both the Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit at different strengths.[3]

FeatureThis compound StrategyFmoc-3-aminobutyric acid Strategy
Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA)[3][11][12]Mild Base (e.g., 20% Piperidine in DMF)[][9][10]
Orthogonality Semi-orthogonal (with Bzl side-chain protection)[3]Fully orthogonal (with tBu side-chain protection)[3]
Key Advantages - Robust and well-established.- Better for long or hydrophobic sequences prone to aggregation.[3][6][7]- Generally lower cost of the protected amino acid.[]- Milder deprotection conditions preserve sensitive functionalities.[3][10]- Amenable to automation.[3]- UV monitoring of Fmoc deprotection is possible.[3]
Key Disadvantages - Harsh repetitive acid deprotection can degrade sensitive peptides.[3]- Final cleavage often requires hazardous reagents (e.g., HF).[3]- Base-labile side reactions (e.g., aspartimide formation) can occur.[3]- Fmoc-protected amino acids are generally more expensive.[3]
Typical Coupling Reagents DCC/HOBt[]HBTU, HATU, DIC/HOBt[][13]

Experimental Protocols

Detailed methodologies for the deprotection and coupling steps are crucial for successful peptide synthesis.

This compound: Deprotection and Coupling

Boc Deprotection Protocol (Solid-Phase)

  • Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 15-30 minutes.[14]

  • Deprotection: Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin.[14] Use approximately 10 mL of solution per gram of resin.

  • Reaction: Agitate the mixture at room temperature for 15-30 minutes.[12]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid and by-products.

Coupling Protocol (in situ Neutralization)

  • Activation: Dissolve 2.0 equivalents of the incoming Boc-protected amino acid in DMF. Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of diisopropylethylamine (DIPEA).[15]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Mix for 5-10 minutes, or until a ninhydrin test indicates the completion of the reaction.[15]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

Fmoc-3-aminobutyric acid: Deprotection and Coupling

Fmoc Deprotection Protocol (Solid-Phase)

  • Resin Swelling and Washing: Swell the resin in DMF and then wash it multiple times with DMF.[16]

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for about 5-20 minutes.[10][16]

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF to remove the cleaved Fmoc group and piperidine.[16]

Coupling Protocol (DIC/HOBt)

  • Resin Preparation: After deprotection, suspend the resin in DCM (10 mL per gram of resin).[6][15]

  • Amino Acid and HOBt Solution: Dissolve 5 equivalents of the Fmoc-amino acid and 5.5 equivalents of HOBt in DMF.[6][15]

  • Addition: Add the amino acid and HOBt solution to the resin suspension.[6][15]

  • Activation: Add 5.5 equivalents of DIC to the mixture.[6][15]

  • Reaction: Shake the mixture at room temperature and monitor the reaction using the ninhydrin test.[6][15]

  • Washing: Once the reaction is complete, filter and wash the resin with DMF and DCM.[15]

Diagrams

Experimental Workflows

Boc_Deprotection_Workflow Resin Boc-Peptide-Resin Swell Swell in DCM Resin->Swell Deprotect Treat with 25-50% TFA in DCM Swell->Deprotect Wash_DCM Wash with DCM Deprotect->Wash_DCM Neutralize Neutralize with Base (e.g., DIPEA) Wash_DCM->Neutralize Wash_DCM2 Wash with DCM Neutralize->Wash_DCM2 Ready Free Amine-Peptide-Resin (Ready for Coupling) Wash_DCM2->Ready

Caption: Boc Deprotection Workflow for Solid-Phase Peptide Synthesis.

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Wash_DMF Wash with DMF Resin->Wash_DMF Deprotect Treat with 20% Piperidine in DMF Wash_DMF->Deprotect Wash_DMF2 Wash with DMF Deprotect->Wash_DMF2 Ready Free Amine-Peptide-Resin (Ready for Coupling) Wash_DMF2->Ready

Caption: Fmoc Deprotection Workflow for Solid-Phase Peptide Synthesis.

Logical Relationship

Orthogonality_Concept cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Semi-Orthogonal) Fmoc Fmoc (Nα) Base Labile tBu tBu (Side-Chain) Acid Labile Selective_Fmoc Selective Removal Possible Fmoc->Selective_Fmoc Boc Boc (Nα) Acid Labile (Weak Acid) Bzl Bzl (Side-Chain) Acid Labile (Strong Acid) Selective_Boc Selectivity based on Acid Strength Boc->Selective_Boc

Caption: Orthogonality of Fmoc and Boc Protecting Group Strategies.

Conclusion

The choice between this compound and Fmoc-3-aminobutyric acid is contingent upon the specific requirements of the peptide being synthesized.

  • The Boc strategy remains highly relevant for the synthesis of long, complex, or aggregation-prone peptides where the repeated acidic deprotection steps can help disrupt secondary structures.[3][7]

  • The Fmoc strategy is generally preferred for its milder deprotection conditions, making it ideal for peptides with acid-sensitive functionalities and for its compatibility with automated synthesis platforms.[3][]

Researchers should carefully consider the peptide sequence, the presence of sensitive amino acids, the desired length of the peptide, and the available equipment when selecting the most appropriate protected form of 3-aminobutyric acid for their research.

References

A Comparative Guide to the Characterization of (R)-N-Boc-3-aminobutyric Acid and its Alternatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of desired molecules. (R)-N-Boc-3-aminobutyric acid, a chiral non-proteinogenic β-amino acid, offers unique structural properties for the design of peptide analogs with modified conformations and enhanced stability. This guide provides a comparative overview of the characterization data for this compound and its common alternatives, namely its (S)-enantiomer and the achiral Boc-β-alanine. Detailed experimental protocols for key analytical techniques are also presented to support researchers in their quality assessment of these critical reagents.

Physicochemical and Spectroscopic Characterization

The following tables summarize the key characterization data for this compound and its alternatives. These parameters are crucial for verifying the identity, purity, and stereochemical integrity of the compounds.

Table 1: Physicochemical Properties

PropertyThis compound(S)-N-Boc-3-aminobutyric AcidBoc-β-alanine
CAS Number 159991-23-8[1][2]158851-30-0[3]3303-84-2
Molecular Formula C₉H₁₇NO₄[1][2]C₉H₁₇NO₄[3]C₈H₁₅NO₄
Molecular Weight 203.24 g/mol [1][2]203.24 g/mol [3]189.21 g/mol
Melting Point 104-107 °C[4]99 °C[3][5]76-79 °C
Appearance White to off-white solid[4]White to light yellow powder[3][5]Solid
Optical Rotation Data not availableData not availableNot applicable
Solubility Data not availableSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water[3][5]Data not available

Table 2: Spectroscopic Data

SpectrumThis compound(S)-N-Boc-3-aminobutyric AcidBoc-β-alanine
¹H NMR (CDCl₃) δ 4.92 (s, 1H), 4.14-3.96 (m, 1H), 2.56 (d, J=5.2 Hz, 2H), 1.45 (s, 9H), 1.25 (d, J=6.9 Hz, 3H)[2]A reference to ¹H-NMR identification is available, but specific data is not provided.[3]Data not available
¹³C NMR Data not availableData not availableData not available
Mass Spectrometry Data not availableData not availableA mass spectrum is available but specific m/z values are not detailed.[6]

Experimental Protocols

Accurate characterization of these building blocks is essential for ensuring the quality and reproducibility of peptide synthesis. Below are detailed protocols for the most common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and purity of N-Boc protected amino acids.

1. Sample Preparation:

  • Weigh 5-10 mg of the N-Boc-amino acid.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 25 °C.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR spectrometer or higher.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Calibrate the chemical shifts using the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Key signals to identify include the tert-butyl protons (singlet around 1.4 ppm in ¹H NMR) and the carbonyl carbon of the Boc group (around 155 ppm in ¹³C NMR).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Mode: Positive or negative ion mode. For N-Boc amino acids, both [M+H]⁺ and [M-H]⁻ or [M+Na]⁺ can often be observed.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

3. Data Analysis:

  • Identify the peak corresponding to the molecular ion of the compound. For (R)- and (S)-N-Boc-3-aminobutyric acid, the expected m/z for [M+H]⁺ is approximately 204.12, and for Boc-β-alanine, it is approximately 190.11.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the N-Boc-amino acid.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Further dilute the stock solution to an appropriate concentration for injection (e.g., 0.1 mg/mL).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is common.

    • Eluent A: 0.1% TFA in water.

    • Eluent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might run from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm.

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.

Experimental Workflow and Applications

This compound and its analogs are primarily used in solid-phase peptide synthesis (SPPS) to introduce non-natural amino acid residues into a peptide sequence. The Boc protecting group is crucial for preventing the amine group from reacting during the coupling of the carboxylic acid group to the growing peptide chain.

PeptideSynthesisWorkflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_reagents Key Reagents Resin Resin Support AminoAcid1 First Amino Acid (e.g., Fmoc-AA-OH) Resin->AminoAcid1 Attachment Deprotection1 Fmoc Deprotection AminoAcid1->Deprotection1 Coupling Coupling with This compound Deprotection1->Coupling Capping Capping (Optional) Coupling->Capping Deprotection2 Boc Deprotection (TFA) Capping->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Peptide Purified Peptide containing (R)-3-aminobutyric acid Cleavage->Peptide BocAmine This compound BocAmine->Coupling CouplingAgent Coupling Agent (e.g., HBTU, HATU) CouplingAgent->Coupling Base Base (e.g., DIPEA) Base->Coupling TFA Trifluoroacetic Acid (TFA) TFA->Deprotection2

Caption: Workflow for the incorporation of this compound into a peptide chain via SPPS.

The workflow illustrates the key steps in solid-phase peptide synthesis where a Boc-protected amino acid is incorporated. The choice of the chiral building block, such as (R)- or (S)-N-Boc-3-aminobutyric acid, will ultimately determine the stereochemistry and the resulting three-dimensional structure of the final peptide, which in turn influences its biological activity. The achiral Boc-β-alanine can be used as a flexible linker or spacer within a peptide sequence.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic building block and not directly involved in signaling pathways, the peptides synthesized using it can be designed to interact with a variety of biological targets. For instance, β-amino acids can induce helical structures in peptides, leading to peptidomimetics that can mimic or disrupt protein-protein interactions. These interactions are central to numerous signaling pathways implicated in diseases such as cancer, infectious diseases, and metabolic disorders. The diagram below illustrates a conceptual relationship where a peptide containing (R)-3-aminobutyric acid modulates a generic signaling pathway.

SignalingPathway cluster_pathway Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation Peptide Peptide containing (R)-3-aminobutyric acid Peptide->Inhibition Inhibition->Kinase1 Inhibition

References

A Comparative Guide to (R)-N-Boc-3-aminobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-3-aminobutyric acid is a chiral building block essential in the synthesis of peptidomimetics and other complex organic molecules. Its beta-amino acid structure is of particular interest in drug development for its ability to impart unique conformational constraints and improved proteolytic stability to peptide-based therapeutics. This guide provides a comparative analysis of this compound against its enantiomer, (S)-N-Boc-3-aminobutyric acid, and an achiral analogue, N-Boc-β-alanine, supported by typical analytical data and detailed experimental protocols.

Product Quality Comparison

The quality of chiral building blocks is paramount for the successful synthesis of enantiomerically pure target molecules. Key quality attributes include purity, enantiomeric excess (for chiral compounds), and identity confirmation. The following table summarizes typical specifications for this compound and its alternatives. Note: These are typical values and may vary between suppliers and specific batches. Always refer to the lot-specific Certificate of Analysis.

ParameterThis compound(S)-N-Boc-3-aminobutyric AcidN-Boc-β-alanine
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (by HPLC) ≥97%≥97%≥98%
Enantiomeric Excess ≥98%≥98%Not Applicable
Optical Rotation Specific rotation value (positive)Specific rotation value (negative)Not Applicable
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure

Experimental Protocols

Accurate and reproducible analytical testing is crucial for verifying the quality of starting materials. Below are detailed protocols for key experiments used to assess the quality of this compound and its analogues.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Enantiomeric Excess Determination by Chiral HPLC

This method separates the (R) and (S) enantiomers to determine the enantiomeric purity of the chiral compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific column and analytes.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled as required for optimal separation.

  • Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).

  • Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum with standard parameters.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the this compound structure. Key signals include a large singlet around 1.4 ppm for the nine protons of the Boc group, and signals for the protons on the butyric acid backbone. The chemical shifts and coupling patterns should be consistent with the expected structure.

Optical Rotation Measurement

This technique measures the rotation of plane-polarized light by a chiral compound in solution and is a key indicator of its stereochemistry.

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of the compound with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol or chloroform).

  • Procedure:

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill the sample cell of a known path length (l, in dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]DT = α / (l * c). The sign of the specific rotation (+ or -) indicates the direction of rotation.

Applications and Workflow

This compound is frequently utilized in solid-phase peptide synthesis (SPPS) to introduce β-amino acid residues into peptide chains. This modification can enhance the peptide's resistance to enzymatic degradation and introduce specific secondary structures.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Start Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection1 Next Amino Acid Deprotection2 Boc Deprotection (e.g., TFA) Washing2->Deprotection2 Final Cycle Cleavage Cleavage from Resin (e.g., HF or TFA cocktail) Deprotection2->Cleavage Peptide Purified β-Peptide Cleavage->Peptide GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABAReceptor GABA Receptor (GABA_A or GABA_B) Vesicle->GABAReceptor Release of GABA into Synapse IonChannel Ion Channel (e.g., Cl-) GABAReceptor->IonChannel Activates Signaling Downstream Signaling IonChannel->Signaling Leads to

Determining the Enantiomeric Purity of (R)-N-Boc-3-aminobutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like (R)-N-Boc-3-aminobutyric acid is a critical aspect of quality control and stereoselective synthesis. This guide provides an objective comparison of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is evaluated based on experimental data, and detailed protocols are provided to facilitate implementation.

Comparative Analysis of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of each method.

FeatureChiral HPLCChiral GC-MSNMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization to a volatile and thermally stable form is required.Dissolution with a chiral solvating agent.
Limit of Detection (LOD) High (can be ≤0.05%)Very High (pg level)Moderate
Limit of Quantitation (LOQ) High (can be ≤0.05%)High (LOQ down to 0.1%)[1]Can be below 1% of the minor enantiomer
Accuracy HighHighGood
Precision HighHighGood
Analysis Time 10-30 minutes per sample20-40 minutes per sample5-15 minutes per sample (after sample preparation)
Advantages Direct analysis of N-Boc protected amino acid, robust and widely available.[2]High sensitivity and selectivity, provides structural information from mass spectra.Rapid analysis, non-destructive, provides structural information.
Limitations Higher cost of chiral columns.Derivatization can be time-consuming and may introduce errors.[3]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are presented below. These protocols are based on established methods for the analysis of N-protected amino acids and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the direct separation of enantiomers of N-protected amino acids.[1][] Macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: CHIROBIOTIC T (Teicoplanin-based) or CHIRALPAK IA (Polysaccharide-based), 250 x 4.6 mm, 5 µm particle size

Mobile Phase (Reversed-Phase for CHIROBIOTIC T):

  • A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or ammonium formate) with a small amount of acid (e.g., acetic acid or formic acid). A typical starting gradient could be 20-80% organic over 20 minutes.

Mobile Phase (Normal-Phase for CHIRALPAK IA):

  • Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity for the analysis of amino acid enantiomers, but requires derivatization to increase the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral Capillary Column: Chirasil-Val or a cyclodextrin-based column (e.g., Hydrodex β-6TBDM)

Derivatization Protocol (Esterification followed by Acylation):

  • Esterification: To approximately 1 mg of the dried sample, add 200 µL of 3M HCl in isopropanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). Heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent and solvent.

  • Reconstitution: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 80 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS Detection: Electron Ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Data Analysis: The enantiomeric excess is determined by comparing the integrated peak areas of the two diastereomeric derivatives.

NMR Spectroscopy using a Chiral Solvating Agent

NMR spectroscopy provides a rapid method for determining enantiomeric excess by using a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers. This method relies on the formation of transient diastereomeric complexes.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Standard 5 mm NMR tubes

Materials:

  • This compound sample

  • Chiral Solvating Agent (CSA): (R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.

  • Deuterated solvent (e.g., CDCl₃ or Benzene-d₆)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., temperature) to maximize the chemical shift difference (Δδ) between the signals of the two enantiomers.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows distinct resonances for the R and S enantiomers in the presence of the CSA.

    • Integrate the corresponding peaks for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(IntegralR - IntegralS) / (IntegralR + IntegralS)| x 100

Method Selection Workflow

The following diagram illustrates a decision-making workflow to aid in selecting the most appropriate analytical method for determining the enantiomeric excess of this compound based on specific experimental needs.

G start Start: Determine ee of This compound need_derivatization Is derivatization acceptable? start->need_derivatization high_sensitivity Is very high sensitivity (pg level) required? need_derivatization->high_sensitivity Yes direct_analysis Is direct analysis of the N-Boc protected form preferred? need_derivatization->direct_analysis No hplc Use Chiral HPLC high_sensitivity->hplc No gcms Use Chiral GC-MS high_sensitivity->gcms Yes rapid_analysis Is rapid, non-destructive analysis a priority? direct_analysis->rapid_analysis No direct_analysis->hplc Yes rapid_analysis->hplc No nmr Use NMR with CSA rapid_analysis->nmr Yes G cluster_hplc Chiral HPLC Workflow hplc_start Sample in Mobile Phase hplc_injection Injection hplc_start->hplc_injection hplc_column Chiral Stationary Phase hplc_injection->hplc_column hplc_separation Separation of Enantiomers hplc_column->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_result Chromatogram (Two Peaks) hplc_detection->hplc_result G cluster_gcms Chiral GC-MS Workflow gcms_start Sample gcms_derivatization Derivatization gcms_start->gcms_derivatization gcms_injection Injection gcms_derivatization->gcms_injection gcms_column Chiral GC Column gcms_injection->gcms_column gcms_separation Separation gcms_column->gcms_separation gcms_detection Mass Spectrometry gcms_separation->gcms_detection gcms_result Mass Chromatogram gcms_detection->gcms_result G cluster_nmr NMR with CSA Workflow nmr_start Racemic Sample + CSA nmr_interaction Formation of Diastereomeric Complexes nmr_start->nmr_interaction nmr_acquisition NMR Acquisition nmr_interaction->nmr_acquisition nmr_result Spectrum with Split Signals nmr_acquisition->nmr_result

References

Safety Operating Guide

Proper Disposal of (R)-N-Boc-3-aminobutyric acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of (R)-N-Boc-3-aminobutyric acid. While this compound is not broadly classified as hazardous, its toxicological properties may not be fully investigated, necessitating careful handling and adherence to established laboratory waste procedures.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses with side shields.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of contaminated gloves properly.[5]

  • Body Protection: A standard laboratory coat is required to protect from skin contact.[5]

  • Respiratory Protection: If handling the compound as a powder and dust is generated, respiratory protection may be required.[4]

Handle the chemical in a well-ventilated area to minimize inhalation risks.[6] Avoid direct contact with skin and eyes, and wash hands thoroughly after handling.[7]

Quantitative Data Summary

While specific data for the (R)-isomer is not detailed in the provided results, data for the related N-Boc-gamma-aminobutyric acid provides a useful reference.

PropertyValue
Physical State Powder Solid[1][4]
Appearance White[1][4]
Molecular Formula C9H17NO4[1][4]
Molecular Weight 203.24 g/mol [1][4]
Melting Point 55 °C / 131 °F[1][4]
Flash Point > 110 °C / > 230 °F[1][4]
Stability Stable under recommended storage conditions[1][6]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The primary responsibility for correct waste determination and disposal lies with the waste generator.[8][9]

Experimental Protocol for Chemical Waste Segregation and Disposal

1. Waste Characterization:

  • The first step is to determine if the waste is hazardous.[8] While safety data for similar compounds suggest it is non-hazardous, it is best practice to consult your institution's Environmental Health and Safety (EHS) department for a final determination.[10][11] Treat the substance as potentially hazardous if specific data is unavailable.[2]

2. Waste Segregation and Collection:

  • Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[3][7]

  • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated disposables (e.g., weighing paper, pipette tips, gloves), in a dedicated, non-leaking hazardous waste container.[7][8][12]

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated container for liquid chemical waste. Do not mix with other incompatible waste streams.[7] Crucially, never dispose of solutions containing this chemical down the drain unless explicitly permitted by your EHS office for neutralized, non-hazardous materials. [1][7]

  • Empty Containers: Original containers that held the chemical should be treated as hazardous waste unless properly decontaminated. For non-acutely hazardous waste, ensure no freestanding liquids remain and deface the original label before disposal in regular trash.[12]

3. Containerization and Labeling:

  • Use waste containers provided or approved by your institution's EHS department.[7]

  • Clearly label the container as "Hazardous Waste" (or as directed by EHS) and include the full chemical name: "this compound".[2]

  • Include the date when the first waste was added to the container.[10]

4. Storage:

  • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.[2]

  • Keep the storage area away from incompatible materials.[13]

5. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][3] Provide them with all available information about the compound.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste Generated sds_review Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->sds_review is_hazardous Is the waste classified as hazardous by EHS? sds_review->is_hazardous non_haz_solid Solid Non-Hazardous Waste Protocol is_hazardous->non_haz_solid No (Solid) non_haz_liquid Aqueous Non-Hazardous Waste Protocol is_hazardous->non_haz_liquid No (Aqueous) haz_waste Collect in Designated Hazardous Waste Container is_hazardous->haz_waste Yes collect_solid Collect in a labeled, sealed container for solid waste. non_haz_solid->collect_solid check_ph Check pH of aqueous solution non_haz_liquid->check_ph label_haz Label with 'Hazardous Waste', Chemical Name, and Date haz_waste->label_haz store_haz Store in Secure Secondary Containment label_haz->store_haz ehs_pickup Arrange for EHS Pickup store_haz->ehs_pickup end End: Waste Disposed Compliantly ehs_pickup->end dispose_solid Dispose via approved landfill route (e.g., designated dumpster). Do not use lab trash cans. collect_solid->dispose_solid dispose_solid->end ph_range Is pH between 6.0 and 9.5? check_ph->ph_range ph_range->haz_waste No sewer_disposal Dispose down the sanitary sewer with copious amounts of water, per EHS approval. ph_range->sewer_disposal Yes sewer_disposal->end

References

Essential Safety and Operational Guide for Handling (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for (R)-N-Boc-3-aminobutyric acid, ensuring a secure laboratory environment. While this compound is not classified as hazardous, adherence to good laboratory practices is crucial.

Immediate Safety Information

This compound is a white solid that may cause an allergic skin reaction.[1] It is stable under recommended storage conditions.[2] In case of exposure, follow these first aid measures:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower. If skin irritation or a rash occurs, seek medical advice.[1]

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Make the victim drink water (two glasses at most). Consult a physician if feeling unwell.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.[2][3]
Hand Protection Chemically resistant gloves such as nitrile or neoprene. Inspect gloves before use and dispose of them properly after handling.[1][3]
Body Protection A standard laboratory coat should be worn. For larger quantities or potential splashing, a chemically resistant apron over the lab coat is recommended. Ensure clothing fully covers the skin.[2][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated or in a poorly ventilated area, a NIOSH-approved N95 (or better) particulate respirator is recommended.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are close to the workstation location and have been recently tested.[2][3]

Pre-Handling Preparation:

  • Read and understand the Safety Data Sheet (SDS) before starting any work.[3]

  • Ensure all necessary PPE is available and in good condition.[3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust.[1]

  • Weigh the compound in a ventilated enclosure or a fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material and prevent spillage.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust creation. Place it in a sealed container for disposal.[2]

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.[3]

Disposal Route:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all federal, state, and local regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Review SDS B Don PPE A->B C Weigh Compound B->C D Perform Experiment C->D E Clean Work Area D->E F Segregate Waste E->F G Doff PPE F->G H Dispose of Waste G->H I Wash Hands H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Boc-3-aminobutyric acid
Reactant of Route 2
Reactant of Route 2
(R)-N-Boc-3-aminobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.